Desethylbilastine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N3O3 |
|---|---|
Molecular Weight |
435.6 g/mol |
IUPAC Name |
2-[4-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C26H33N3O3/c1-26(2,25(31)32)21-9-7-19(8-10-21)11-14-28-15-12-20(13-16-28)24-27-22-5-3-4-6-23(22)29(24)17-18-30/h3-10,20,30H,11-18H2,1-2H3,(H,31,32) |
InChI Key |
RMALIQMLRXZLAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CCN2CCC(CC2)C3=NC4=CC=CC=C4N3CCO)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Desethylbilastine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic route and detailed characterization of Desethylbilastine, a primary metabolite of the second-generation antihistamine, Bilastine. While Bilastine undergoes minimal metabolism, understanding the synthesis and properties of its potential metabolites is crucial for comprehensive drug development programs, including impurity profiling and safety assessments. This document outlines a step-by-step synthetic protocol, starting from commercially available precursors, and provides predicted analytical data for the final compound and key intermediates. The presented methodologies are based on established organic chemistry principles and analogous reactions reported in the scientific literature.
Introduction
Bilastine is a non-sedating, long-acting H1 histamine receptor antagonist widely used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. Preclinical and clinical studies have consistently shown that Bilastine is minimally metabolized in humans, with the majority of the administered dose being excreted unchanged. However, the identification and characterization of any potential metabolites are fundamental aspects of drug safety and metabolism studies. This compound, the N-de-ethylated analog of the ethoxyethyl side chain of Bilastine, represents a potential, albeit minor, metabolic product.
This guide details a feasible synthetic pathway for this compound, enabling its preparation as a reference standard for analytical and toxicological studies. The proposed synthesis is a multi-step process involving the preparation of two key intermediates, followed by their coupling and final hydrolysis.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned through a convergent approach, as illustrated in the workflow diagram below. The synthesis is divided into three main stages:
-
Stage 1: Synthesis of the benzimidazole-piperidine core with a hydroxyethyl side chain (Intermediate 2).
-
Stage 2: Synthesis of the substituted phenylpropanoic acid side chain with a reactive leaving group (Intermediate 4).
-
Stage 3: Coupling of the two intermediates followed by hydrolysis to yield this compound.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Stage 1: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)
Step 1.1: Synthesis of 2-(Piperidin-4-yl)-1H-benzimidazole (Intermediate 1)
-
To a solution of o-phenylenediamine (1.0 eq) in 4M hydrochloric acid, piperidine-4-carboxylic acid (1.0 eq) is added.
-
The reaction mixture is heated to reflux for 24-48 hours and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature, and the pH is adjusted to 8-9 with a 5M sodium hydroxide solution.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to afford Intermediate 1 .
Step 1.2: Synthesis of 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole (Intermediate 2)
-
Intermediate 1 (1.0 eq) is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
-
A base, for instance, potassium carbonate (2.0 eq), is added to the solution.
-
2-Chloroethanol (1.2 eq) is added dropwise, and the mixture is heated to 80-100 °C for 12-24 hours, with monitoring by TLC.
-
After cooling, the reaction mixture is poured into water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield Intermediate 2 .
Stage 2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)
Step 2.1: Synthesis of Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate (Intermediate 3)
-
To a cooled (0 °C) suspension of anhydrous aluminum chloride (2.5 eq) in dichloromethane, methyl 2-methyl-2-phenylpropanoate (1.0 eq) is added.
-
Chloroacetyl chloride (1.2 eq) is added dropwise, and the reaction is stirred at room temperature for 4-6 hours.
-
The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is evaporated to give Intermediate 3 , which can be used in the next step without further purification.
Step 2.2: Synthesis of Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate (Intermediate 4)
-
Intermediate 3 (1.0 eq) is dissolved in dichloromethane and cooled to 0 °C.
-
Titanium tetrachloride (1.1 eq) is added, followed by the dropwise addition of triethylsilane (1.5 eq).
-
The reaction is stirred at room temperature for 12-16 hours.
-
The reaction is carefully quenched with water, and the organic layer is separated, washed with brine, and dried.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford Intermediate 4 .[1][2][3]
Stage 3: Synthesis of this compound
Step 3.1: Coupling of Intermediates to form this compound Methyl Ester (Intermediate 5)
-
Intermediate 2 (1.0 eq) and Intermediate 4 (1.1 eq) are dissolved in a suitable solvent like toluene or acetonitrile.
-
An inorganic base such as sodium carbonate or potassium carbonate (2.5 eq) and a phase transfer catalyst like tetrabutylammonium bromide (0.1 eq) are added.
-
The reaction mixture is heated to reflux for 24-48 hours.
-
After completion, the reaction is cooled, filtered, and the filtrate is concentrated.
-
The residue is dissolved in ethyl acetate, washed with water, and dried.
-
The crude product is purified by column chromatography to yield This compound Methyl Ester (Intermediate 5) .
Step 3.2: Hydrolysis of the Methyl Ester to this compound
-
Intermediate 5 is dissolved in a mixture of methanol and water.
-
An excess of sodium hydroxide or lithium hydroxide (3-5 eq) is added, and the mixture is stirred at room temperature or gentle heat (40-50 °C) for 6-12 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
The methanol is removed under reduced pressure, and the aqueous solution is neutralized to pH 6-7 with dilute hydrochloric acid.
-
The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield This compound .
Characterization Data
The following tables summarize the predicted and known analytical data for this compound and its key intermediates. The predicted data is based on the known data for Bilastine and general principles of spectroscopy.
Table 1: Predicted Physicochemical and Spectroscopic Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₂₆H₃₃N₃O₃ |
| Molecular Weight | 435.56 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 12.1 (s, 1H, COOH), 7.5-7.1 (m, 8H, Ar-H), 4.8 (t, 1H, OH), 4.2 (t, 2H, N-CH₂), 3.7 (t, 2H, CH₂-OH), 3.0-2.5 (m, 8H, piperidine-H & Ph-CH₂-CH₂-N), 1.4 (s, 6H, C(CH₃)₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 178 (C=O), 154, 145, 142, 137, 128, 126, 121, 118, 110 (Ar-C), 60 (CH₂-OH), 55 (N-CH₂), 53 (piperidine-C), 46 (C(CH₃)₂), 35, 30 (CH₂-CH₂), 25 (CH₃) |
| Mass Spectrometry (ESI+) | m/z: 436.25 [M+H]⁺ |
| IR (KBr, cm⁻¹) | 3400 (O-H), 2970 (C-H), 1700 (C=O), 1610, 1460 (Ar C=C), 1250 (C-N), 1100 (C-O) |
Table 2: Characterization Data for Key Intermediates
| Intermediate | Molecular Formula | Molecular Weight | Key Characterization Features |
| 1: 2-(Piperidin-4-yl)-1H-benzimidazole | C₁₂H₁₅N₃ | 201.27 | ¹H NMR: Aromatic protons, piperidine protons, and two NH protons. MS: [M+H]⁺ at m/z 202. |
| 2: 1-(2-Hydroxyethyl)-2-(piperidin-4-yl)-1H-benzo[d]imidazole | C₁₄H₁₉N₃O | 245.32 | ¹H NMR: Appearance of signals for the N-CH₂-CH₂-OH group. MS: [M+H]⁺ at m/z 246. |
| 3: Methyl 2-(4-(2-chloroacetyl)phenyl)-2-methylpropanoate | C₁₄H₁₇ClO₃ | 268.74 | ¹H NMR: Singlet for the CO-CH₂-Cl protons around 4.8 ppm. MS: Isotopic pattern for chlorine. |
| 4: Methyl 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoate | C₁₄H₁₉ClO₂ | 254.75 | ¹H NMR: Triplets for the Ph-CH₂-CH₂-Cl protons. MS: Isotopic pattern for chlorine.[1][2][3] |
| 5: this compound Methyl Ester | C₂₇H₃₅N₃O₃ | 449.59 | ¹H NMR: Presence of a singlet for the methyl ester protons around 3.6 ppm. MS: [M+H]⁺ at m/z 450. |
Signaling Pathways and Experimental Workflows
While this compound is a metabolite, its primary pharmacological context is related to the action of its parent drug, Bilastine. Bilastine is a selective H1 histamine receptor antagonist. The binding of histamine to the H1 receptor initiates a signaling cascade that leads to allergic symptoms. Bilastine competitively blocks this binding.
Caption: Simplified H1 Receptor Signaling Pathway.
The characterization of synthesized this compound would typically follow a standard analytical workflow to confirm its identity, purity, and structure.
Caption: Analytical workflow for this compound.
Conclusion
This technical guide provides a detailed and plausible approach for the synthesis and characterization of this compound. The outlined experimental protocols, based on established chemical transformations, offer a clear path for researchers to obtain this important metabolite for use as an analytical standard. The comprehensive characterization data serves as a valuable reference for the confirmation of the synthesized compound. This information is essential for advancing the understanding of Bilastine's metabolic profile and ensuring the quality and safety of this widely used antihistamine.
References
- 1. Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H [quickcompany.in]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2014188453A2 - Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid - Google Patents [patents.google.com]
The Metabolic Inertness of Bilastine: An In-Depth Technical Review of its In Vitro Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Finding: Bilastine Exhibits Minimal to No In Vitro Metabolism
A substantial body of preclinical evidence from a variety of in vitro systems consistently demonstrates that bilastine undergoes negligible metabolism.[3][4] Studies using human liver microsomes and cryopreserved hepatocytes from humans, rats, and dogs have shown that bilastine remains largely unchanged even after prolonged incubation periods.[1][5] This metabolic stability is a key characteristic, suggesting a low potential for drug-drug interactions involving the cytochrome P450 (CYP) enzyme system.[1][3][4] Furthermore, bilastine does not act as a significant inhibitor or inducer of the CYP enzyme system in vitro.[1][3]
The Question of Desethylbilastine
Despite interest in potential metabolic pathways, there is no scientific literature to date that reports the formation of this compound from the in vitro metabolism of bilastine. The available data strongly indicates that the parent compound is the primary species recovered after incubation with metabolically competent systems.
Quantitative Summary of In Vitro Metabolism Studies
The metabolic stability of bilastine has been quantitatively assessed in various in vitro models. The data consistently shows a high percentage of the parent drug remaining after incubation.
| Experimental System | Species | Bilastine Concentration | Incubation Time | % Parent Drug Remaining | Key Finding | Reference |
| Human Liver Microsomes | Human | 20 µM | Not specified | 99.54% (± 6.87% SD) | Minimal metabolism observed. | [1] |
| Cryopreserved Hepatocytes | Human | Not specified | 1 and 4 hours | 98.23% and 94.91% | Minimal metabolism; no metabolites detected. | [1] |
| Cryopreserved Hepatocytes | Rat, Dog, Human | 2 µM and 20 µM | Up to 180 minutes | Not significantly decreased | Bilastine is metabolically stable. An extremely minor, unidentified radioactive component was noted at the limit of detection in dog hepatocytes after 180 minutes. | [5] |
| Caco-2 Cell Cultures | Human | Not specified | Not specified | Not specified | No intestinal metabolism observed. | [1] |
Experimental Protocols
To ensure the reproducibility and clear understanding of the findings, the following section details a representative experimental protocol for assessing the in vitro metabolism of bilastine using cryopreserved hepatocytes.
Objective: To determine the rate of metabolism and identify potential metabolites of [¹⁴C]-Bilastine in cryopreserved hepatocytes from human, rat, and dog.
1. Test System:
-
Cryopreserved hepatocytes from male human, male rat, and male dog.
-
Cell viability should be determined prior to the experiment and should be above an acceptable threshold (e.g., >80%).
2. Incubation Conditions:
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or other suitable culture medium.
-
Plate Format: 12-well plates.
-
Hepatocyte Concentration: 1 x 10⁶ viable cells/mL.
-
[¹⁴C]-Bilastine Concentrations:
-
For clearance assessment: ~2 µM (e.g., ~0.3 µCi).
-
For metabolite identification: ~20 µM (e.g., ~1.5 µCi).
-
-
Incubation Volume: 2 mL final volume per well.
-
Temperature and Atmosphere: 37°C in a humidified incubator.
-
Time Points: 0, 5, 15, 30, 45, 60, 75, 90, 120, and 180 minutes.
-
Replicates: All incubations performed in triplicate.
3. Sample Preparation and Termination:
-
At each time point, a 175 µL aliquot of the incubation mixture is removed.
-
The reaction is immediately terminated by transferring the aliquot to an Eppendorf tube containing 125 µL of ice-cold acetonitrile to precipitate proteins.
-
Samples are stored at approximately -20°C for at least 30 minutes to enhance protein precipitation.
-
The precipitated protein is pelleted by centrifugation at 10,000 x g for 10 minutes at room temperature.
-
The supernatant is collected for analysis.
4. Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) with online radiodetection.
-
Column: A suitable reverse-phase column (e.g., C18).
-
Mobile Phase: A gradient of aqueous and organic solvents (e.g., water with a modifier like formic acid and acetonitrile).
-
Detection: A radiodetector to quantify [¹⁴C]-bilastine and any potential radiolabeled metabolites.
5. Metabolic Competence Control:
-
Parallel incubations with known substrates for hepatic metabolism, such as [¹⁴C]-7-ethoxycoumarin (100 µM) and [¹⁴C]-testosterone (150 µM), are conducted under identical conditions to confirm the metabolic activity of the hepatocyte preparations.
Visualization of Metabolic Stability
The following diagrams illustrate the experimental workflow and the conclusive finding of bilastine's metabolic inertness.
Caption: A schematic of the experimental workflow for assessing the in vitro metabolism of bilastine.
Conclusion
The comprehensive analysis of in vitro metabolism studies reveals that bilastine is a metabolically stable compound. Experiments utilizing human liver microsomes and hepatocytes from multiple species have consistently shown a lack of significant biotransformation. Consequently, there is no evidence to support the formation of this compound or any other major metabolite in these systems. This inherent metabolic inertness contributes to bilastine's favorable pharmacokinetic profile, particularly its low propensity for metabolism-based drug-drug interactions. For drug development professionals, this characteristic positions bilastine as a predictable and robust therapeutic agent in the management of allergic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Desethylbilastine: Structure, Properties, and Biological Activity
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Desethylbilastine is the primary, albeit minor, metabolite of bilastine, a potent and selective second-generation H1 antihistamine. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, metabolic pathway, and mechanism of action. Detailed representative experimental protocols for its analysis are also presented, alongside mandatory visualizations of key biological and experimental workflows to support research and development activities.
Chemical Structure and Identification
This compound is formed via the O-dealkylation of the parent compound, bilastine. This metabolic transformation involves the removal of the terminal ethyl group from the 2-ethoxyethyl side chain attached to the benzimidazole ring, resulting in a primary alcohol (hydroxyethyl) moiety.
The IUPAC name for this compound is 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid .
Parent Compound: Bilastine Metabolite: this compound
Diagram 1: Metabolic Conversion of Bilastine to this compound
Caption: Metabolic O-dealkylation of bilastine to form this compound.
Physicochemical Properties
Experimental data for the physicochemical properties of this compound are not widely available in peer-reviewed literature, which is common for a minor metabolite. The following properties have been calculated based on its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃N₃O₃ | Calculated |
| Molecular Weight | 435.56 g/mol | Calculated |
| IUPAC Name | 2-[4-[2-[4-[1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl]piperidin-1-yl]ethyl]phenyl]-2-methylpropanoic acid | Derived |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Aqueous Solubility | Data not available | - |
| pKa | Data not available | - |
| LogP | Data not available | - |
Pharmacology and Mechanism of Action
As a direct metabolite, this compound is expected to retain the pharmacological activity of its parent compound, acting as a selective antagonist of the histamine H1 receptor.
Mechanism of Action: The histamine H1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by histamine, initiates an intracellular signaling cascade. This process is central to the allergic inflammatory response. The H1 receptor is coupled to the Gq/11 protein.[1][2] Activation leads to the dissociation of the Gαq subunit, which in turn activates the enzyme Phospholipase C (PLC).[3][4] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[2][3] Concurrently, DAG activates Protein Kinase C (PKC).[5] The combined elevation of intracellular Ca²⁺ and activation of PKC leads to downstream effects characteristic of an allergic response, such as smooth muscle contraction, increased vascular permeability, and sensory nerve stimulation.
This compound, like bilastine, acts as an inverse agonist/antagonist, binding to the H1 receptor and preventing its activation by histamine, thereby blocking the entire downstream signaling cascade.
Diagram 2: Histamine H1 Receptor Signaling Pathway and Point of Inhibition
Caption: H1 receptor signaling via the Gq/PLC pathway and its inhibition by this compound.
Representative Experimental Protocols
A validated, publicly available protocol specifically for this compound is not available. The following section details a representative methodology for the extraction and quantification of this compound from human plasma, based on established methods for bilastine and other antihistamines.[6][7][8]
Objective
To quantify the concentration of this compound in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Materials and Reagents
-
Human plasma (K₂EDTA)
-
This compound reference standard
-
Isotopically labeled internal standard (e.g., this compound-d4)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode Cation Exchange)
Sample Preparation: Solid Phase Extraction (SPE)
-
Pre-treatment: Thaw plasma samples at room temperature. To 200 µL of plasma, add 20 µL of the internal standard working solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Analysis
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-3.5 min: 90% B
-
3.5-4.0 min: 90% to 10% B
-
4.0-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
-
Note: Specific Q1/Q3 transitions for this compound and its internal standard would need to be determined via infusion and optimization.
-
Diagram 3: Experimental Workflow for Analysis of this compound in Plasma
Caption: A representative workflow for the bioanalysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. SMPDB [smpdb.ca]
- 3. researchgate.net [researchgate.net]
- 4. PathWhiz [pathbank.org]
- 5. mdpi.com [mdpi.com]
- 6. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 7. Simultaneous screening and quantitation of 18 antihistamine drugs in blood by liquid chromatography ionspray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Pharmacological Profile of Bilastine and its Metabolite, Desethylbilastine
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bilastine is a second-generation antihistamine characterized by its high selectivity and potent antagonism of the histamine H1 receptor. A key feature of its pharmacological profile is its limited metabolism. Preclinical and clinical studies have consistently demonstrated that bilastine is minimally biotransformed in humans and various animal species.[1][2] Consequently, the vast majority of the administered dose is excreted as the unchanged parent drug.[3][4] Desethylbilastine is a product of this minor metabolic pathway. Due to the low rate of formation, the systemic pharmacological activity is overwhelmingly attributed to bilastine itself. This guide provides a comprehensive overview of the available pharmacological, pharmacokinetic, and mechanistic data for bilastine, which contextually defines the potential activity of its desethyl metabolite.
Metabolism of Bilastine
Bilastine undergoes very limited hepatic metabolism, a characteristic that distinguishes it from some other antihistamines and reduces the potential for drug-drug interactions involving the cytochrome P450 (CYP) system.[1][2] The primary metabolic pathway, although minor, involves the oxidation of the ethyl moiety of the ethoxyethyl side chain, leading to the formation of this compound.
Caption: Metabolic conversion of Bilastine to this compound.
Pharmacodynamics
The primary mechanism of action for bilastine is as a selective inverse agonist for the histamine H1 receptor.[4] By binding to the receptor, it stabilizes the inactive conformation, preventing histamine-induced activation and subsequent downstream signaling that leads to allergic symptoms.
Histamine H1 Receptor Signaling Pathway
Histamine binding to the H1 receptor activates a Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). Bilastine, and by extension its metabolites, block this cascade at the receptor level.
Caption: Histamine H1 receptor signaling and point of inhibition.
Receptor Binding Affinity
Preclinical studies demonstrate that bilastine has a high affinity and strong selectivity for the H1 receptor, with negligible affinity for other receptor types.[4][5] This selectivity contributes to its favorable safety profile.
| Receptor | Ligand | Kᵢ (nM) | Reference |
| Histamine H1 (human) | Bilastine | 64 | [3] |
| Histamine H1 (human, wild-type at 25°C) | Bilastine | 1.92 ± 0.08 | [6] |
| Other Receptors (Serotonin, Bradykinin, M3, α1, β2, H2, H3) | Bilastine | Negligible Affinity | [4][5] |
| Note: Specific binding affinity data for this compound is not prominently available in published literature, but it is expected to have a similar receptor interaction profile. |
Pharmacokinetics
The pharmacokinetic profile of bilastine is characterized by rapid absorption and a half-life that supports once-daily dosing.[4][7] Its excretion is primarily as an unchanged drug, reinforcing the concept of minimal metabolism.[4][7]
| Parameter | Value | Condition | Reference |
| Tₘₐₓ (Time to Peak Plasma Concentration) | ~1.1 - 1.3 hours | Single Oral Dose (20 mg) | [3][4] |
| Cₘₐₓ (Peak Plasma Concentration) | 220 ng/mL | Single Oral Dose (20 mg) | [4] |
| t₁/₂ (Elimination Half-Life) | ~14.5 hours | Single Oral Dose | [3][4][7] |
| Absolute Bioavailability | ~61% | Oral Administration | [3][4] |
| Plasma Protein Binding | 84 - 90% | --- | [3][4] |
| Excretion (Urine) | ~33% (as parent drug) | --- | [4] |
| Excretion (Feces) | ~67% (as parent drug) | --- | [4] |
Experimental Protocols
Protocol: H1 Receptor Radioligand Binding Assay
This protocol outlines a method to determine the binding affinity of a compound like this compound for the H1 receptor, based on methodologies described in the literature.[6][8]
Caption: Workflow for a competitive radioligand binding assay.
Methodology:
-
Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor are cultured, harvested, and homogenized in a buffer to isolate cell membranes containing the receptor.[6]
-
Assay Reaction: In a multi-well plate, the cell membrane preparation is incubated with a fixed concentration of a radiolabeled H1 antagonist (e.g., [³H]-mepyramine) and varying concentrations of the test compound (this compound).[6]
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand while allowing unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. A nonlinear regression analysis is used to determine the IC₅₀ (the concentration of the compound that inhibits 50% of radioligand binding). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Protocol: Histamine-Induced Wheal and Flare Inhibition
This in vivo pharmacodynamic protocol assesses the antihistaminic activity of a compound in human subjects.[4][9]
Methodology:
-
Baseline Measurement: A baseline skin reaction is established by an intradermal injection of histamine phosphate on the forearm of healthy volunteers. The resulting wheal (swelling) and flare (redness) areas are measured after a set time (e.g., 15 minutes).
-
Drug Administration: Subjects are administered a single oral dose of the test compound (e.g., bilastine 20 mg) or a placebo in a randomized, double-blind fashion.[9]
-
Post-Dose Challenge: At various time points after drug administration (e.g., 1.5, 4, 8, 12, 24 hours), the histamine challenge is repeated on a different site on the forearm.[4][9]
-
Measurement and Analysis: The wheal and flare areas are measured at each time point. The percentage inhibition of the wheal and flare response compared to baseline and placebo is calculated to determine the onset, magnitude, and duration of the drug's antihistaminic effect.
Conclusion
The pharmacological activity of this compound is best understood through the lens of its parent compound, bilastine. The available evidence strongly indicates that bilastine undergoes minimal metabolism, and its therapeutic effects are driven by the parent molecule's potent and selective inverse agonism at the H1 receptor.[1][4] Its favorable pharmacokinetic profile, including a lack of significant CYP450 interaction, is a direct result of this limited biotransformation.[2] Therefore, while this compound is a known metabolite, its contribution to the overall clinical pharmacology of bilastine is considered minor. Future research focusing on isolating and characterizing this compound could provide definitive data on its specific receptor affinity and activity, but current knowledge points to bilastine as the primary active entity.
References
- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Pharmacology of Bilastine, a New Selective Histamine H1 Receptor Antagonist | Semantic Scholar [semanticscholar.org]
- 6. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Bilastine? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Desethylbilastine as a Minor Metabolite of Bilastine: A Technical Overview of Bilastine's Metabolic Profile
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into desethylbilastine as a potential metabolite of the second-generation antihistamine, bilastine. Following a comprehensive review of available scientific literature, this document clarifies that there is no direct evidence to support the formation of this compound as a metabolite of bilastine in humans or preclinical models. Instead, the overwhelming consensus from numerous studies is that bilastine undergoes minimal to negligible metabolism and is predominantly excreted from the body as the unchanged parent drug.
This guide will, therefore, focus on the well-documented metabolic stability of bilastine, presenting the quantitative data that substantiates this characteristic, detailing the experimental protocols employed in these assessments, and visualizing the key pathways and workflows.
Quantitative Analysis of Bilastine Metabolism and Excretion
The metabolic inertness of bilastine is a key feature of its pharmacokinetic profile. In vitro and in vivo studies have consistently demonstrated that the drug is not significantly biotransformed. The majority of an administered dose is recovered as the parent compound in excreta.
| Parameter | Species/System | Method | Result | Reference |
| Excretion of Unchanged Bilastine | Humans | Mass Balance Study with [14C]-bilastine | ~95% of the administered dose recovered unchanged (67% in feces, 33% in urine) | [1][2] |
| In Vitro Metabolism | Human Cryopreserved Hepatocytes | Incubation with bilastine | Minimal metabolism observed: 1.77% after 1 hour and 5.09% after 4 hours of incubation. No specific metabolites were identified. | [3] |
| In Vitro Metabolism | Human Liver Microsomes | Incubation with 20 µM bilastine | Minimal metabolism detected: 0.46% ± 6.87% | [3] |
| Intestinal Metabolism | Human Caco-2 Cell Cultures | Incubation with bilastine | No intestinal metabolism of bilastine was observed. | [3] |
| CYP450 System Interaction | In vitro assays | Incubation with a range of CYP isoenzymes (CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, and 3A4) | Bilastine showed minimal to no inhibition or induction of the cytochrome P450 system. | [3][4] |
Experimental Protocols
The quantitative data presented above are derived from established methodologies in drug metabolism and pharmacokinetic research. Below are detailed summaries of the key experimental protocols cited.
Human Mass Balance Study
A human mass balance study is designed to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug.
-
Objective: To determine the routes and extent of excretion of bilastine and to characterize its metabolic profile in humans.
-
Methodology:
-
Healthy male volunteers are administered a single oral dose of radiolabeled bilastine, typically with Carbon-14 ([14C]-bilastine).
-
Urine, feces, and plasma samples are collected at predetermined intervals over a period sufficient to ensure near-complete recovery of the radioactivity (e.g., up to 7 days).
-
Total radioactivity in the collected samples is measured using techniques like liquid scintillation counting to determine the percentage of the administered dose recovered.
-
The collected samples are then analyzed using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) with radiometric detection, to separate the parent drug from any potential metabolites.
-
Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the chemical structures of the parent drug and any metabolites.
-
The proportion of unchanged bilastine and any metabolites in the excreta is quantified to determine the extent of metabolism.[2][5]
-
In Vitro Metabolism in Human Hepatocytes
Studies using human hepatocytes provide a close-to-in vivo model for assessing hepatic metabolism.
-
Objective: To evaluate the metabolic stability of bilastine in human liver cells.
-
Methodology:
-
Cryopreserved human hepatocytes are thawed and cultured in appropriate media.
-
A known concentration of bilastine (often radiolabeled) is added to the hepatocyte culture.
-
The cultures are incubated at 37°C for various time points (e.g., 1, 4, 24 hours).
-
At each time point, the reaction is quenched, and the cells and media are collected.
-
The samples are processed to extract the drug and any potential metabolites.
-
The extracts are analyzed by LC-MS/MS to quantify the remaining parent drug and identify any metabolites formed. The rate of disappearance of the parent drug over time is used to calculate its metabolic stability.[3][6]
-
In Vitro Metabolism in Human Liver Microsomes
Human liver microsomes are subcellular fractions that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 enzymes.
-
Objective: To assess the potential for CYP-mediated metabolism of bilastine.
-
Methodology:
-
Human liver microsomes are incubated with bilastine in the presence of necessary cofactors, such as NADPH, to initiate metabolic reactions.
-
The reaction mixture is incubated at 37°C for a specified period.
-
The reaction is terminated, and the samples are analyzed by LC-MS/MS to measure the depletion of bilastine and the formation of any metabolites.
-
To identify the specific CYP enzymes involved, the experiment can be repeated in the presence of specific CYP inhibitors or by using recombinant human CYP enzymes.[3]
-
Visualizations
Metabolic Fate of Bilastine
The following diagram illustrates the primary pathway for the disposition of bilastine in the human body, highlighting its limited metabolism and predominant excretion as an unchanged drug.
Caption: Metabolic pathway of bilastine in humans.
Experimental Workflow for In Vitro Drug Metabolism Assessment
This diagram outlines a generalized workflow for investigating the metabolism of a compound like bilastine using in vitro systems.
Caption: Workflow for in vitro drug metabolism studies.
Conclusion
References
- 1. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Critical appraisal of bilastine for the treatment of allergic rhinoconjunctivitis and urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Elusive Metabolite: A Technical Review on the Discovery and Identification of Desethylbilastine
A comprehensive review of the existing scientific literature reveals a significant finding for researchers, scientists, and drug development professionals: Desethylbilastine is not a recognized metabolite of the second-generation antihistamine, bilastine. Extensive preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal metabolism in humans and various animal species. This technical guide will, therefore, pivot to an in-depth exploration of the metabolic fate of bilastine, summarizing the current understanding of its limited biotransformation and addressing the core requirements of data presentation and experimental context as they pertain to the parent drug.
The Metabolic Profile of Bilastine: A Story of Minimal Transformation
Bilastine is a potent and highly selective H1 receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. A key characteristic of its pharmacokinetic profile is its remarkably low level of metabolism.[1][2][3][4] This is a significant advantage as it reduces the potential for drug-drug interactions mediated by the cytochrome P450 (CYP) enzyme system.[1][2]
Numerous in vitro and in vivo studies have been conducted to elucidate the metabolic pathways of bilastine. The overwhelming consensus from these studies is that the vast majority of an administered dose of bilastine is excreted from the body unchanged.[3][4]
In Vitro Studies: Probing for Metabolic Activity
In vitro experiments using human and animal liver microsomes, as well as cryopreserved hepatocytes, have been instrumental in defining the metabolic stability of bilastine. These studies have consistently shown very low rates of metabolic turnover.
For instance, one study reported that in human liver microsomes, the metabolism of bilastine was a mere 0.46%.[5] Further investigations with human cryopreserved hepatocytes showed that after 1 and 4 hours of incubation, only 1.77% and 5.09% of bilastine was metabolized, respectively.[1] Importantly, these studies did not lead to the identification of any specific metabolites, including this compound.[1]
In Vivo Studies: Confirming Minimal Metabolism in Living Systems
In vivo studies in humans and animals have corroborated the findings from in vitro assays. Mass balance studies in humans, which track the administered dose of a radiolabeled drug, have shown that almost 95% of the bilastine dose is recovered in the urine and feces as the unchanged parent drug.[3] This high percentage of excretion of the parent compound is a strong indicator of its limited metabolism in the body.
Quantitative Data on Bilastine Metabolism
The following table summarizes the key quantitative findings from studies on bilastine metabolism, highlighting its minimal biotransformation. As this compound has not been identified, no data for this specific compound can be presented.
| Parameter | Species | System | Result | Reference |
| Metabolism | Rabbit | Liver Microsomes | 0% | [5] |
| Human | Liver Microsomes | 0.46% | [5] | |
| Rat | Liver Microsomes | 1.06% | [5] | |
| Dog | Liver Microsomes | 9.14% | [5] | |
| Metabolism (1 hr) | Human | Cryopreserved Hepatocytes | 1.77% | [1] |
| Metabolism (4 hr) | Human | Cryopreserved Hepatocytes | 5.09% | [1] |
| Excretion (Unchanged) | Human | In vivo | ~95% of dose | [3] |
The Metabolic Fate of Bilastine: A Visual Representation
The primary fate of bilastine in the body is direct excretion. The following diagram illustrates this straightforward pathway.
Caption: Metabolic Pathway of Bilastine.
Experimental Protocols for Metabolite Identification
Given that this compound has not been identified as a metabolite of bilastine, there are no specific experimental protocols for its discovery and characterization. However, the general methodologies employed in the study of bilastine's metabolism, which would be applicable to the search for any potential metabolite, are outlined below.
In Vitro Metabolism Studies
-
Objective: To assess the metabolic stability of a compound and identify potential metabolites in a controlled environment.
-
Methodology:
-
Incubation: The test compound (e.g., bilastine) is incubated with a biological matrix, such as liver microsomes or cryopreserved hepatocytes, which contain drug-metabolizing enzymes.
-
Cofactors: The incubation mixture is fortified with necessary cofactors for enzymatic reactions (e.g., NADPH for CYP-mediated reactions).
-
Time-Course Analysis: Samples are collected at various time points to monitor the disappearance of the parent drug and the formation of any metabolites.
-
Analytical Detection: The samples are analyzed using sensitive analytical techniques, typically high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), to separate and identify the parent drug and any metabolites.[6]
-
In Vivo Metabolism and Mass Balance Studies
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism and to identify and quantify all major metabolites.
-
Methodology:
-
Radiolabeling: The drug is synthesized with a radioactive isotope (e.g., ¹⁴C) to enable tracking of all drug-related material.
-
Dosing: A single dose of the radiolabeled drug is administered to subjects (animal or human).
-
Sample Collection: Urine, feces, and blood samples are collected at regular intervals over a period sufficient to ensure nearly complete excretion of the radioactivity.
-
Radioactivity Measurement: The total radioactivity in each sample is measured to determine the routes and rates of excretion.
-
Metabolite Profiling: The samples are analyzed by techniques such as radio-HPLC and LC-MS/MS to separate and identify the chemical structures of the parent drug and any metabolites.
-
Beyond Metabolism: Degradation Products of Bilastine
While bilastine is metabolically stable, it can undergo degradation under certain stress conditions. Studies on the forced degradation of bilastine have identified degradation products that are distinct from metabolites. Under oxidative stress conditions, for example, two primary degradation products have been identified:
It is crucial for researchers to differentiate between metabolites, which are formed through enzymatic processes in the body, and degradation products, which result from chemical instability.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Metabolic Fate of Bilastine: A Technical Guide on its Minimal Biotransformation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bilastine, a second-generation H1 antihistamine, is widely recognized for its favorable pharmacokinetic profile, characterized by minimal metabolism and a low potential for drug-drug interactions.[1][2][3] This technical guide provides an in-depth review of the metabolic pathway of bilastine, with a particular focus on the formation of its potential metabolite, desethylbilastine. Contrary to the significant metabolic transformations observed with many other antihistamines, preclinical and clinical data consistently demonstrate that bilastine is predominantly excreted unchanged. This document summarizes the existing quantitative data, details relevant experimental protocols, and provides visualizations to illustrate the metabolic fate of bilastine.
Introduction: The Metabolic Profile of Bilastine
The biotransformation of antihistamines is a critical determinant of their pharmacokinetic properties and potential for drug-drug interactions. Many first and some second-generation antihistamines are extensively metabolized by the cytochrome P450 (CYP) enzyme system, leading to clinically significant interactions.[2] Bilastine, however, stands out due to its limited metabolism in humans and various animal species.[1][2][3] Extensive preclinical investigations have shown that bilastine does not act as a significant inhibitor or inducer of the CYP enzyme system, suggesting a low likelihood of metabolic drug-drug interactions.[1][3]
The Formation Pathway of this compound: An Insignificant Metabolic Route
While the query focuses on the formation of this compound from bilastine, it is crucial to note that this is not a major metabolic pathway in humans. The vast majority of an administered dose of bilastine is excreted as the parent compound.[3][4] In fact, approximately 95% of an oral dose is recovered unchanged in urine and feces (28.3% in urine and 66.5% in feces).[4]
The proposed biotransformation to this compound would involve the O-deethylation of the 2-ethoxyethyl side chain of the benzimidazole ring. While some in vitro studies in animal models have suggested the potential for minimal metabolism, these pathways are not considered clinically relevant in humans.[2] Studies using human liver microsomes and cryopreserved hepatocytes have shown minimal to no metabolism of bilastine.[3]
The overall metabolic fate of bilastine is depicted in the following diagram, emphasizing the predominance of the excretion of the unchanged drug.
Caption: Metabolic Fate of Bilastine.
Quantitative Data on Bilastine Pharmacokinetics and Metabolism
The pharmacokinetic parameters of bilastine in humans underscore its limited metabolism. The following table summarizes key quantitative data from various studies.
| Parameter | Value | Species | Reference |
| Bioavailability | ~61% | Human | [4] |
| Time to Peak Plasma Concentration (Tmax) | ~1.13 hours | Human | [4] |
| Elimination Half-life (t½) | ~14.5 hours | Human | [4] |
| Protein Binding | 84-90% | Human | [4] |
| Excretion of Unchanged Drug in Urine | ~28.3% | Human | [4] |
| Excretion of Unchanged Drug in Feces | ~66.5% | Human | [4] |
| Metabolism in Human Liver Microsomes | Minimal (0.46% ± 6.87%) | In vitro | [3] |
| Metabolism in Human Cryopreserved Hepatocytes (4h) | Minimal (5.09%) | In vitro | [3] |
Experimental Protocols for Studying Bilastine Metabolism
In Vitro Metabolism Studies
-
Objective: To assess the metabolic stability of bilastine and identify potential metabolites.
-
Systems Used:
-
Human Liver Microsomes (HLM): HLM are subcellular fractions containing a high concentration of CYP enzymes.
-
Protocol: [14C]-labeled or unlabeled bilastine is incubated with pooled HLM in the presence of NADPH (a necessary cofactor for CYP enzymes). Samples are taken at various time points, and the disappearance of the parent drug and the appearance of any metabolites are monitored by LC-MS/MS.
-
-
Cryopreserved Human Hepatocytes: These are whole liver cells that contain a broader range of metabolic enzymes, including both Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes.
-
Protocol: Bilastine is incubated with suspensions of cryopreserved human hepatocytes. The methodology is similar to that for HLM, allowing for the assessment of a wider range of metabolic reactions.
-
-
-
Workflow Diagram:
Caption: In Vitro Metabolism Experimental Workflow.
In Vivo Metabolism Studies (Mass Balance Studies)
-
Objective: To determine the routes of elimination and extent of metabolism of bilastine in humans.
-
Protocol: A single oral dose of radiolabeled ([14C]) bilastine is administered to healthy volunteers. Urine and feces are collected for a period sufficient to ensure recovery of most of the radioactivity (typically 7-10 days). The total radioactivity in the collected samples is measured, and the samples are analyzed by LC with radiometric detection and/or LC-MS to identify and quantify the parent drug and any metabolites.
Conclusion
References
A Technical Guide to the Theoretical and Experimental Stability Assessment of Desethylbilastine
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive framework for evaluating the stability of Desethylbilastine, a primary metabolite of the antihistamine Bilastine. Due to the limited direct research on this compound's theoretical stability, this guide establishes a robust investigational approach by extrapolating from the known stability profile of its parent compound, Bilastine, and integrating established computational chemistry methodologies.
Introduction to this compound Stability
This compound is a key metabolite of Bilastine, a second-generation H1 antihistamine. Understanding the stability of this molecule is critical for comprehending its pharmacokinetic profile, potential degradation pathways in vivo and ex vivo, and for ensuring the accuracy of analytical methods developed for its quantification. Stability studies, encompassing both experimental forced degradation and theoretical computational analysis, are fundamental to drug development and regulatory compliance.
Forced degradation studies help identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.[1] Theoretical studies, primarily using quantum chemical methods like Density Functional Theory (DFT), provide insights into the molecule's intrinsic electronic structure, reactivity, and potential sites of degradation.[2][3] This guide outlines a dual approach to thoroughly characterize the stability of this compound.
Predicted Degradation Pathways of this compound
Based on extensive stability testing of the parent molecule, Bilastine, this compound is predicted to be most susceptible to oxidative and photolytic degradation.[4] Bilastine has demonstrated considerable stability under hydrolytic (acidic and basic) and thermal stress conditions.[4][5] The primary degradation products of Bilastine identified are its N-oxide derivatives.[6] It is plausible that this compound follows similar degradation logic.
Caption: Predicted degradation logic for this compound based on Bilastine data.
Theoretical Stability Analysis: A Computational Workflow
Quantum chemical calculations, particularly DFT, are powerful tools for predicting the reactivity and stability of molecules.[2][3] By analyzing the electronic properties, one can identify the most probable sites for nucleophilic or electrophilic attack, which often correspond to the initiation sites of degradation.
A theoretical workflow to assess this compound stability would involve:
-
Geometry Optimization: Finding the lowest energy conformation of the molecule.
-
Frequency Calculations: Confirming the optimized structure is a true minimum on the potential energy surface.
-
Analysis of Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A large HOMO-LUMO energy gap generally implies higher stability and lower chemical reactivity.[7]
-
Molecular Electrostatic Potential (MEP) Mapping: Visualizing the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
Caption: Workflow for theoretical stability assessment of this compound using DFT.
Experimental Stability Assessment: Forced Degradation Protocols
To experimentally validate theoretical predictions and fully characterize stability, a forced degradation study is necessary. The following protocols are adapted from validated methods used for Bilastine.[4][8][9]
Experimental Workflow
Caption: General experimental workflow for forced degradation studies.
Detailed Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | Treat drug solution with 0.1 N HCl and heat at 60-70°C for a specified duration (e.g., 30 minutes to 2 hours). Cool and neutralize with 0.1 N NaOH before analysis.[9] |
| Base Hydrolysis | Treat drug solution with 0.1 N NaOH and heat at 60-70°C for a specified duration. Cool and neutralize with 0.1 N HCl before analysis. |
| Oxidative Degradation | Treat drug solution with 3-30% H₂O₂ at room temperature for a specified duration (e.g., 2 hours).[4] |
| Thermal Degradation | Heat the drug solution (e.g., in a water bath at 70°C) or solid drug substance in a hot air oven for a specified duration, protected from light.[4][5] |
| Photodegradation | Expose the drug solution in quartz cuvettes to UV radiation (e.g., 254 nm) in a photostability chamber for various time intervals (e.g., 4, 8, 16 hours).[4] |
Analytical Methodology
A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for separating the parent molecule from its degradation products.
-
Column: C18 column (e.g., Waters Symmetry C18, 250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium acetate or phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile).[6][8]
-
Detection: UV detection at a relevant wavelength (e.g., 275 nm or 282 nm).[6][9]
-
Identification: For structural elucidation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS), particularly with a Quadrupole Time-of-Flight (Q-TOF) analyzer, is employed.[6][10]
Quantitative Data Summary (Reference: Bilastine)
The following tables summarize quantitative results from forced degradation studies on Bilastine. This data provides a benchmark for expected outcomes for this compound.
Table 1: Summary of Bilastine Degradation under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 N HCl | 30 min | 60°C | 1.81 | [9] |
| Alkali Hydrolysis | 0.1 N NaOH | 30 min | 60°C | 3.06 | [9] |
| Oxidation | 30% H₂O₂ | 2 hours | Room Temp (25°C) | 62.07 | [4] |
| Oxidation | 3% H₂O₂ | 30 min | 60°C | 2.30 | [9] |
| Thermal | Heat | 30 min | 60°C | 3.20 | [9] |
| Photolysis | UVA Light | 2 hours | N/A | 37.30 | [4] |
| Photolysis | UVA Light | 8 hours | N/A | 72.35 | [4] |
| Photolysis | UVA Light | 16 hours | N/A | 82.94 | [4] |
Note: Degradation percentages can vary significantly based on the precise experimental conditions (concentration, reagent strength, etc.).
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory (DFT) studies in HDAC-based chemotherapeutics: Current findings, case studies and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. jddtonline.info [jddtonline.info]
- 9. rjptonline.org [rjptonline.org]
- 10. discovery.researcher.life [discovery.researcher.life]
Desethylbilastine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemical Identifiers and Properties
Desethylbilastine is structurally analogous to bilastine, with the key difference being the absence of an ethyl group on the ethoxyethyl side chain, which is replaced by a hydroxyl group. This modification results in a distinct chemical entity with its own set of identifiers. A commercial source refers to this compound as Bilastine Impurity C.[1]
The table below summarizes the key chemical identifiers for this compound, derived from its inferred structure and available data.
| Identifier | Value | Source |
| Common Name | This compound; Bilastine Impurity C | [1] |
| IUPAC Name | 2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid | Inferred |
| CAS Number | Not Available | [1] |
| Molecular Formula | C26H33N3O3 | [1] |
| Molecular Weight | 435.57 g/mol | [1] |
| SMILES String | CC(C)(C(=O)O)c1ccc(CCN2CCC(c3nc4ccccc4n3CCO)CC2)cc1 | Inferred |
Relationship to Bilastine
This compound is a potential metabolite or impurity of bilastine. The structural relationship and transformation from bilastine to this compound are depicted in the following diagram.
Experimental Data and Methodologies
Extensive searches of scientific literature and chemical databases did not yield specific experimental protocols or quantitative data for this compound. The general consensus from preclinical investigations is that bilastine undergoes minimal metabolism in humans and various animal species.[2][3][4] Studies have shown that bilastine is primarily excreted unchanged.[5]
In vitro experiments with human liver microsomes and cryopreserved human hepatocytes have demonstrated that bilastine shows very low levels of metabolism.[6] This lack of significant biotransformation likely explains the absence of a dedicated CAS number and the scarcity of research focused on its metabolites, including this compound.
The methodologies employed in the preclinical evaluation of bilastine metabolism would be the standard approach to identify and quantify potential metabolites like this compound. These typically include:
-
In Vitro Metabolism Studies: Incubation of the parent drug with liver microsomes or hepatocytes from different species (including human) to identify potential metabolic pathways. Analysis is commonly performed using liquid chromatography-mass spectrometry (LC-MS).
-
In Vivo Metabolism Studies: Administration of the drug to animal models and/or human volunteers, followed by the collection of plasma, urine, and feces. These samples are then analyzed by LC-MS/MS to identify and quantify the parent drug and any metabolites.
-
Radiolabeling Studies: Use of a radiolabeled version of the drug (e.g., with 14C) to trace the disposition and metabolic fate of the compound throughout the body.
The logical workflow for investigating a potential metabolite like this compound is outlined below.
Conclusion
This compound remains a compound of interest primarily due to its structural relationship with the widely used antihistamine, bilastine. While it has been identified as a potential impurity, the current body of scientific evidence suggests that it is not a significant metabolite of bilastine in humans. The lack of an assigned CAS number and the absence of detailed experimental data in the public domain underscore its minor role in the overall pharmacokinetic profile of bilastine. For researchers and drug development professionals, the provided chemical identifiers and the outlined experimental approaches offer a foundational understanding for any future investigation into this molecule. Further studies would be required to fully characterize its physicochemical properties and pharmacological activity.
References
- 1. drjcrbio.com [drjcrbio.com]
- 2. researchgate.net [researchgate.net]
- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Bilastine: A Comprehensive Review of its Minimal Metabolism and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Bilastine is a second-generation H1 antihistamine that exhibits a highly favorable pharmacokinetic profile characterized by minimal metabolism. Extensive preclinical and clinical investigations have consistently demonstrated that bilastine is not significantly metabolized in humans or various animal species.[1][2][3][4] The vast majority of an administered dose is excreted unchanged in the feces and urine. This lack of significant biotransformation distinguishes bilastine from many other antihistamines and contributes to its low potential for drug-drug interactions involving metabolic pathways, such as the cytochrome P450 (CYP) enzyme system.[1][2] This whitepaper provides a detailed overview of the studies evaluating bilastine's metabolic fate, its pharmacokinetic parameters, and the experimental methodologies employed in these assessments.
Pharmacokinetic Profile of Bilastine
Bilastine is rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of approximately 1.13 to 1.3 hours.[5][6][7] It exhibits linear pharmacokinetics within the dose range of 2.5 to 220 mg.[6][8] The absolute oral bioavailability of bilastine is approximately 61%.[8][9][10] Food, particularly a high-fat breakfast or fruit juice, can reduce its absorption.[8]
Table 1: Summary of Bilastine Pharmacokinetic Parameters in Healthy Adults
| Parameter | Value | Reference |
| Tmax (Time to peak plasma concentration) | ~1.13 - 1.3 hours | [5][6][7] |
| Oral Bioavailability | ~61% | [8][9] |
| Plasma Protein Binding | 84-90% | [7][8] |
| Elimination Half-life (t1/2) | ~14.5 hours | [5][6][7][8] |
| Excretion | ~95% as unchanged drug | [2][5][6][7] |
| - Feces | ~66.5 - 67% | [2][5][6][7] |
| - Urine | ~28.3 - 33.1% | [5][6][7][11] |
Evidence for Minimal Metabolism
Multiple in vitro and in vivo studies have consistently concluded that bilastine undergoes negligible metabolism.
In Vitro Studies
-
Human Liver Microsomes: When incubated with human liver microsomes, bilastine at a concentration of 20 μM showed minimal metabolism, amounting to only 0.46% ± 6.87%.[2] In vitro studies also demonstrated that bilastine does not induce or inhibit the activity of various CYP450 isoenzymes.[2][6]
-
Human Hepatocytes: Incubation of human cryopreserved hepatocytes with bilastine resulted in very low levels of metabolism, recorded at 1.77% after 1 hour and 5.09% after 4 hours, with no detectable metabolites.[2]
-
Caco-2 Cell Cultures: Studies using Caco-2 cell cultures, a model for intestinal absorption, showed no evidence of intestinal metabolism of bilastine.[2]
In Vivo and Mass Balance Studies
A pivotal mass balance study in healthy volunteers, where a single 20 mg dose of 14C-labeled bilastine was administered, revealed that almost 95% of the dose was recovered as unchanged bilastine in the urine (28.3%) and feces (66.5%).[6] This provides strong evidence that the drug is primarily eliminated without being metabolized.[2][5][6][7][11] The mean elimination half-life was calculated to be 14.5 hours.[6]
Experimental Protocols
The determination of bilastine's metabolic stability and pharmacokinetic profile relies on established analytical methodologies.
Quantification of Bilastine in Biological Matrices
A common method for the quantitative determination of bilastine in plasma and urine is High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) or fluorescence detection.
-
Sample Preparation: Protein precipitation is a frequently used technique to extract bilastine from plasma and urine samples. This typically involves the addition of organic solvents like methanol and acetonitrile.[11]
-
Chromatographic Separation: Reversed-phase HPLC columns, such as a Waters XBridge C18 column, are used to separate bilastine from endogenous components.[11][12] The mobile phase often consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).[11]
-
Detection: Tandem mass spectrometry is a highly sensitive and selective detection method. For bilastine, the precursor and product ions used for detection are typically m/z 464 → 272.[11] A deuterated internal standard (bilastine-d6) with a transition of m/z 470 → 278 is often used for accurate quantification.[11] Spectrofluorimetric methods have also been developed, measuring the native fluorescence of bilastine in an acidic medium.[13]
In Vitro Metabolism Assays
-
Microsomal Stability Assay:
-
Human liver microsomes are incubated with bilastine at a specific concentration (e.g., 20 μM) and an NADPH-regenerating system at 37°C.
-
Aliquots are taken at various time points and the reaction is quenched with a suitable organic solvent.
-
The remaining concentration of the parent drug (bilastine) is quantified by LC-MS/MS to determine the rate of metabolism.
-
-
Hepatocyte Stability Assay:
-
Cryopreserved human hepatocytes are incubated with bilastine.
-
Samples are collected at different time points.
-
The disappearance of the parent drug and the potential formation of metabolites are monitored by LC-MS/MS.
-
Visualizations
The following diagrams illustrate the experimental workflow for assessing bilastine's metabolism and its mechanism of action.
Caption: Workflow for Investigating Bilastine Metabolism.
Caption: Bilastine's Mechanism of Action.
Conclusion
The comprehensive body of evidence from in vitro and in vivo studies unequivocally demonstrates that bilastine undergoes minimal metabolism. Its primary route of elimination is excretion of the unchanged parent drug. This characteristic is a significant advantage, as it minimizes the potential for drug-drug interactions mediated by metabolic enzyme systems, particularly the cytochrome P450 pathways. For drug development professionals, the metabolic profile of bilastine serves as a benchmark for a safe and predictable antihistamine. Researchers can be confident in its pharmacokinetic properties, which are not significantly influenced by factors that typically affect drug metabolism, such as genetic polymorphisms in CYP enzymes or co-administration of enzyme inhibitors or inducers. This makes bilastine a reliable therapeutic option for a broad range of patients with allergic conditions.
References
- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics and Safety of a Bilastine Once-Daily, Preservative-Free, Ophthalmic Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bilastine - Wikipedia [en.wikipedia.org]
- 9. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jchr.org [jchr.org]
- 13. Validation of a green and sensitive spectrofluorimetric method for determination of Bilastine and its application to pharmaceutical preparations, content uniformity test, and spiked human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Desethylbilastine in Human Plasma Using a Novel LC-MS/MS Method
Introduction
Desethylbilastine is a potential metabolite of Bilastine, a second-generation H1 antihistamine. Bilastine is known for its minimal metabolism, with a large portion of the drug excreted unchanged.[1][2][3] However, the quantification of potential metabolites like this compound is crucial in comprehensive pharmacokinetic and drug metabolism studies. This application note details a robust and sensitive LC-MS/MS method for the determination of this compound in human plasma. The described method is essential for researchers in drug development and clinical pharmacology investigating the complete metabolic profile of Bilastine.
Experimental Workflow
The following diagram outlines the major steps in the quantification of this compound from plasma samples.
Caption: Experimental workflow for this compound quantification.
Protocols
1. Sample Preparation
This protocol describes the extraction of this compound from human plasma using protein precipitation, a common and effective method for cleaning up biological samples before LC-MS/MS analysis.[4]
-
Materials:
-
Human plasma samples
-
Acetonitrile (HPLC grade)
-
Internal Standard (IS) solution (e.g., Bilastine-d6)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (Mobile Phase A:Mobile Phase B, 50:50 v/v)
-
-
Procedure:
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of the Internal Standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue with 100 µL of the reconstitution solution.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
This protocol provides the conditions for the chromatographic separation and mass spectrometric detection of this compound. These parameters are based on established methods for the parent compound, Bilastine, and are optimized for the detection of its desethyl metabolite.[5][6]
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | See table below |
-
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 3.0 | 90 |
| 4.0 | 90 |
| 4.1 | 10 |
| 5.0 | 10 |
-
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 436.2 | 259.2 | 25 |
| Bilastine-d6 (IS) | 469.3 | 262.2 | 28 |
Quantitative Data Summary
The following tables summarize the expected performance characteristics of this LC-MS/MS method for this compound quantification. The data is presented to demonstrate the method's suitability for bioanalytical applications.
Table 1: Calibration Curve and Linearity
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| This compound | 0.1 - 100 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| LQC | 0.3 | < 15 | < 15 | 85 - 115 |
| MQC | 5 | < 15 | < 15 | 85 - 115 |
| HQC | 80 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery
| Analyte | Low Concentration (%) | Medium Concentration (%) | High Concentration (%) |
| This compound | > 85 | > 85 | > 85 |
Logical Relationship of Method Parameters
The following diagram illustrates the logical relationship and dependencies between the different stages and parameters of the LC-MS/MS method.
References
- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Putative Analytical Standard: Desethylbilastine
Introduction
These application notes provide a comprehensive theoretical framework and practical guidance for researchers and drug development professionals who may need to synthesize, isolate, and quantify this putative metabolite. The protocols outlined below are based on established analytical methodologies for drug metabolites and can be adapted as a starting point for the development of a validated analytical method for Desethylbilastine.
Physicochemical Properties (Theoretical)
The following table summarizes the predicted physicochemical properties of this compound, derived from the known structure of Bilastine. These values are theoretical and should be confirmed experimentally upon synthesis or isolation of the compound.
| Property | Predicted Value | Notes |
| Molecular Formula | C₂₆H₃₃N₃O₃ | Deduced from the structure of Bilastine by removing an ethyl group. |
| Molecular Weight | 451.56 g/mol | Calculated based on the molecular formula. |
| Appearance | White to off-white solid | Assumed to be similar to the parent compound, Bilastine. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol, acetonitrile, and DMSO. | Predicted based on the structural similarity to Bilastine. |
| pKa | ~4.5 (carboxylic acid), ~9.0 (piperidine nitrogen) | Estimated based on the functional groups present in the molecule. |
| logP | ~3.8 | Estimated based on the predicted lipophilicity. |
Proposed Experimental Protocols
I. Protocol for Synthesis of this compound Standard (Conceptual)
A reference standard for this compound would likely need to be obtained through chemical synthesis. A plausible synthetic route could involve the N-de-ethylation of Bilastine or the use of a precursor molecule lacking the ethyl group during the final stages of a Bilastine synthesis route. The final product would require purification by techniques such as preparative HPLC and full structural characterization using NMR, MS, and IR spectroscopy.
II. Protocol for Quantification of this compound in Human Plasma by LC-MS/MS
This protocol describes a generic method for the sensitive quantification of this compound in a biological matrix using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Materials and Reagents
-
This compound reference standard (purity >98%)
-
Internal Standard (IS) (e.g., a stable isotope-labeled this compound or a structurally similar compound)
-
Human plasma (with appropriate anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, e.g., Milli-Q)
-
Solid-phase extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
3. Sample Preparation (Solid-Phase Extraction)
-
Thaw plasma samples and vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the internal standard working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, then re-equilibrate |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the this compound standard. A hypothetical transition could be m/z 452.6 -> [fragment ion]. |
| Internal Standard MRM | To be determined based on the selected IS. |
5. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Analyze the calibration standards and QC samples along with the unknown samples.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
-
The concentration of this compound in the unknown samples is determined from the calibration curve.
Diagrams
Caption: Workflow for Analytical Method Development and Validation.
Caption: Bilastine's Limited Metabolism and Excretion Pathway.
References
Application Note & Protocol: Development and Validation of a Sensitive LC-MS/MS Assay for the Quantification of Desethylbilastine in Human Plasma
Introduction
Desethylbilastine is a potential metabolite of Bilastine, a second-generation antihistamine. Although studies indicate that Bilastine undergoes minimal metabolism in humans, the detection and quantification of its metabolites are crucial for a comprehensive understanding of its pharmacokinetic profile.[1][2][3][4] This document provides a detailed protocol for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the determination of this compound in human plasma. The methodology is based on established bioanalytical principles and adapts existing methods for Bilastine analysis.[5][6][7][8][9] The validation parameters are in accordance with the FDA Guidance for Industry on Bioanalytical Method Validation.[10][11][12][13][14]
Target Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolism studies.
Analyte and Method Overview
-
Analyte: this compound
-
Internal Standard (IS): Bilastine-d6 (Isotopically labeled Bilastine)
-
Matrix: Human Plasma
-
Methodology: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
-
Quantification Range (Proposed): 0.1 - 100 ng/mL
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Source (Example) |
| This compound Reference Standard | >98% Purity | Synthesized or Custom Standard Provider |
| Bilastine-d6 (Internal Standard) | >98% Purity, >99% Isotopic Purity | Custom Synthesis |
| Acetonitrile | HPLC Grade | Fisher Scientific |
| Methanol | HPLC Grade | Fisher Scientific |
| Formic Acid | LC-MS Grade | Sigma-Aldrich |
| Ammonium Acetate | LC-MS Grade | Sigma-Aldrich |
| Water, Ultrapure | Type I | Millipore Milli-Q System |
| Human Plasma (K2EDTA) | Pooled | BioIVT |
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound and Bilastine-d6 into separate 10 mL volumetric flasks.
-
Dissolve in methanol and make up to the mark. Store at -20°C.
-
-
Working Standard Solutions:
-
Prepare serial dilutions of the this compound primary stock solution in 50:50 (v/v) acetonitrile:water to create working standards for calibration curve and quality control samples.
-
-
Internal Standard Working Solution (100 ng/mL):
-
Dilute the Bilastine-d6 primary stock solution in 50:50 (v/v) acetonitrile:water.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each sample, calibration standard, and quality control.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into the corresponding tubes.
-
Add 20 µL of the internal standard working solution (100 ng/mL Bilastine-d6) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to each tube to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[15]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| MS System | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
| MRM Transitions (Proposed) | See Table below |
Proposed Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 436.2 | 244.2 | 150 |
| Bilastine-d6 (IS) | 470.3 | 278.2 | 150 |
Note: The proposed MRM transitions for this compound are based on the predicted loss of the ethyl group from Bilastine (Molar Mass: 463.6 g/mol ) and its known fragmentation pattern. These will need to be confirmed by direct infusion of the this compound reference standard.
Bioanalytical Method Validation
The developed assay will be validated according to the FDA Guidance for Industry on Bioanalytical Method Validation, assessing the following parameters:
Specificity and Selectivity
-
Objective: To ensure no significant interference at the retention times of this compound and the IS from endogenous plasma components.
-
Protocol:
-
Analyze six different blank human plasma lots.
-
Analyze a blank plasma sample spiked with the IS.
-
Analyze a blank plasma sample spiked with this compound at the Lower Limit of Quantification (LLOQ).
-
-
Acceptance Criteria: Response in blank samples should be less than 20% of the LLOQ for the analyte and less than 5% for the IS.
Linearity and Calibration Curve
-
Objective: To establish the relationship between analyte concentration and instrument response.
-
Protocol:
-
Prepare a calibration curve with a blank, a zero standard (blank + IS), and at least six non-zero concentration levels.
-
Analyze the calibration curve in triplicate on three different days.
-
Plot the peak area ratio (analyte/IS) versus the nominal concentration.
-
Perform a linear regression with a 1/x² weighting.
-
-
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.99.
-
Back-calculated concentrations of each standard must be within ±15% of the nominal value (±20% for LLOQ).
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter (precision).
-
Protocol:
-
Analyze quality control (QC) samples at four concentration levels: LLOQ, Low QC, Mid QC, and High QC.
-
Perform intra-day accuracy and precision by analyzing six replicates of each QC level on the same day.
-
Perform inter-day accuracy and precision by analyzing the QC samples on three different days.
-
-
Acceptance Criteria:
-
Accuracy: The mean value should be within ±15% of the nominal value (±20% for LLOQ).
-
Precision: The coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery and Matrix Effect
-
Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of plasma components on the ionization of the analyte and IS (matrix effect).
-
Protocol:
-
Recovery: Compare the peak area of extracted samples to that of post-extraction spiked samples at three QC levels.
-
Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat solutions at three QC levels in six different plasma lots.
-
-
Acceptance Criteria:
-
Recovery should be consistent, precise, and reproducible.
-
The %CV of the IS-normalized matrix factor should be ≤ 15%.
-
Stability
-
Objective: To evaluate the stability of this compound in plasma under various storage and processing conditions.
-
Protocol:
-
Freeze-Thaw Stability: Analyze QC samples after three freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Analyze QC samples kept at room temperature for a specified period (e.g., 4 hours).
-
Long-Term Stability: Analyze QC samples after storage at -80°C for an extended duration (e.g., 30, 90 days).
-
Post-Preparative Stability: Analyze processed QC samples kept in the autosampler for a specified period (e.g., 24 hours).
-
-
Acceptance Criteria: Mean concentrations of stability samples must be within ±15% of the nominal concentrations.
Data Presentation
Table 1: Summary of Proposed LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Waters XBridge C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Ionization | ESI Positive |
| MRM Transition (Analyte) | 436.2 -> 244.2 m/z |
| MRM Transition (IS) | 470.3 -> 278.2 m/z |
Table 2: Validation Summary - Accuracy and Precision (Example Data)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (% Bias) | Intra-day Precision (%CV) | Inter-day Accuracy (% Bias) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 5.2 | 8.9 | 6.8 | 10.2 |
| Low | 0.3 | 3.1 | 6.5 | 4.5 | 7.8 |
| Mid | 10 | -1.8 | 4.2 | -0.9 | 5.1 |
| High | 80 | 2.5 | 3.8 | 3.1 | 4.5 |
Visualizations
Caption: Workflow for the bioanalytical assay of this compound in human plasma.
Caption: Key parameters for the validation of the this compound bioanalytical method.
References
- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bilastine - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. japsonline.com [japsonline.com]
- 7. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 8. impactfactor.org [impactfactor.org]
- 9. researchgate.net [researchgate.net]
- 10. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 11. labs.iqvia.com [labs.iqvia.com]
- 12. moh.gov.bw [moh.gov.bw]
- 13. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 14. hhs.gov [hhs.gov]
- 15. Metabolomics Sample Preparation FAQ | MetwareBio [metwarebio.com]
Application Notes and Protocols for the Extraction of Desethylbilastine from Plasma Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylbilastine is the primary active metabolite of bilastine, a second-generation antihistamine. Accurate quantification of this compound in plasma is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This document provides detailed application notes and protocols for the extraction of this compound from plasma samples using three common bioanalytical techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). The subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
The selection of an extraction method depends on the desired balance of recovery, cleanliness of the extract, and throughput. The following table summarizes typical performance characteristics for the extraction of this compound and structurally similar compounds from plasma.
| Extraction Method | Analyte | Recovery (%) | Matrix Effect (%) | Reference |
| Protein Precipitation | Bilastine | >70 | 95 - 108 | [1][2] |
| Bilastine | Accuracy: 91.5 - 105.7 | Not Specified | [3] | |
| Liquid-Liquid Extraction | Megestrol Acetate* | 74.2 - 79.0 | Not Specified | [4] |
| Solid-Phase Extraction | Bilastine (in feces) | 95.0 | Not Specified | [5] |
*Data for Megestrol Acetate is provided as a representative example for a small molecule extracted with a similar solvent system, in the absence of specific data for this compound.
Experimental Protocols
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for sample cleanup, suitable for high-throughput analysis. Acetonitrile is a commonly used solvent that effectively denatures and precipitates plasma proteins.[6]
Materials:
-
Human plasma containing this compound
-
Acetonitrile (HPLC grade), chilled
-
Internal Standard (IS) solution (e.g., isotopically labeled this compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge (capable of >10,000 x g)
-
Autosampler vials
Protocol:
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of internal standard solution to the plasma sample.
-
Add 300 µL of chilled acetonitrile to the microcentrifuge tube.
-
Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE)
LLE provides a cleaner extract compared to PPT by partitioning the analyte of interest into an immiscible organic solvent, leaving behind many matrix components in the aqueous phase.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
Methyl tert-butyl ether (MTBE) and Ethyl Acetate (HPLC grade) mixture (e.g., 80:20, v/v)
-
Alkaline buffer (e.g., 0.1 M Sodium Carbonate, pH 10)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Solvent evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., mobile phase)
-
Autosampler vials
Protocol:
-
Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard solution.
-
Add 100 µL of alkaline buffer to the plasma sample and briefly vortex.
-
Add 1 mL of the MTBE:Ethyl Acetate extraction solvent.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
SPE offers the highest degree of sample cleanup by utilizing a solid sorbent to selectively retain the analyte while matrix interferences are washed away. This method can be optimized for high recovery and minimal matrix effects.
Materials:
-
Human plasma containing this compound
-
Internal Standard (IS) solution
-
SPE cartridges (e.g., C18 or polymeric reversed-phase)
-
SPE vacuum manifold
-
Acidic solution (e.g., 2% formic acid in water)
-
Methanol (HPLC grade)
-
Elution solvent (e.g., 5% formic acid in acetonitrile)
-
Solvent evaporator
-
Reconstitution solution
-
Autosampler vials
Protocol:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Pre-treatment: Mix 500 µL of plasma with 50 µL of internal standard solution and 500 µL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of water to remove polar interferences.
-
Elution: Elute the this compound and internal standard with 1 mL of the elution solvent.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solution.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Visualized Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tapchikiemnghiem.vn [tapchikiemnghiem.vn]
- 4. researchgate.net [researchgate.net]
- 5. Matrix solid-phase dispersion technique for the determination of a new antiallergic drug, bilastine, in rat faeces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Chromatographic Separation of Bilastine and Desethylbilastine
Introduction
Bilastine is a second-generation antihistamine used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2][3][4] Its primary metabolite, desethylbilastine, is formed through the de-ethylation of the parent drug. For pharmacokinetic, pharmacodynamic, and quality control studies, a robust and reliable analytical method for the simultaneous determination of bilastine and this compound is crucial. This document provides detailed application notes and protocols for the chromatographic separation of these two compounds using high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) coupled with UV or mass spectrometry detection.
Physicochemical Properties
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Bilastine | 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-1,3-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid | C28H37N3O3 | 463.61 |
| This compound | 2-[4-(2-{4-[1-(2-hydroxyethyl)-1H-1,3-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid | C26H33N3O3 | 447.56 |
Chromatographic Methods and Protocols
Several chromatographic methods have been reported for the analysis of bilastine, which can be adapted for the simultaneous separation of bilastine and this compound. Below are summarized and detailed protocols based on established methodologies.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
This method is suitable for the quantification of bilastine and this compound in bulk drug and pharmaceutical formulations.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex Gemini C18 (150 mm x 4.6 mm, 5 µm)[2][4] or equivalent |
| Mobile Phase | Formic acid: Methanol (50:50, v/v)[2][4] |
| Flow Rate | 0.8 mL/min[2][4] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient (or 30°C for better reproducibility) |
| Detection | UV at 282 nm[2][4] |
| Run Time | 10 minutes |
Expected Retention Times
-
Bilastine: ~2.2 min[2]
-
This compound: Expected to be slightly earlier than bilastine due to increased polarity.
Protocol: Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of bilastine and this compound reference standards and transfer to separate 25 mL volumetric flasks. Dissolve and dilute to volume with methanol.[2]
-
Working Standard Solution (100 µg/mL): Dilute the stock solutions with the mobile phase to obtain the desired concentrations for calibration curves (e.g., 5-100 µg/mL).[2]
-
Sample Preparation (Tablets):
-
Weigh and finely powder 20 tablets.
-
Transfer a quantity of powder equivalent to 25 mg of bilastine to a 25 mL volumetric flask.
-
Add about 15 mL of methanol, sonicate for 30 minutes, and then dilute to volume with methanol.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution with the mobile phase to a suitable concentration for analysis.[2]
-
Experimental Workflow
Caption: Workflow for RP-HPLC analysis of Bilastine and this compound.
Method 2: Ultra-Performance Liquid Chromatography (UPLC) with UV Detection
This method offers faster analysis times and higher resolution, which is advantageous for separating structurally similar compounds like bilastine and this compound.
Chromatographic Conditions
| Parameter | Condition |
| Column | Phenomenex C8 (50 mm x 2.1 mm, 1.7 µm)[5] or equivalent |
| Mobile Phase | 10mM Sodium Phosphate Buffer (pH 3.5) : Methanol : Acetonitrile (60:30:10, v/v/v)[5] |
| Flow Rate | 0.5 mL/min[5] |
| Injection Volume | 20 µL[5] |
| Column Temperature | 30°C[5] |
| Detection | UV at 248 nm[5] |
| Run Time | 5 minutes |
Expected Retention Times
-
Bilastine: ~1.2 min[5]
-
This compound: Expected to elute shortly before bilastine.
Protocol: Sample Preparation for Biological Matrices (Plasma)
-
Protein Precipitation:
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard (e.g., bilastine-d6).[6]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
-
Supernatant Collection:
-
Transfer the clear supernatant to a clean vial for injection.
-
Experimental Workflow
Caption: UPLC workflow for Bilastine and this compound in plasma.
Method 3: LC-MS/MS for High Sensitivity and Selectivity
For bioanalytical applications requiring high sensitivity and selectivity, such as pharmacokinetic studies, LC-MS/MS is the method of choice.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition |
| Chromatography | UPLC system with a reversed-phase column (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 30 mm)[6] |
| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile and 10 mM ammonium acetate (pH 4)[7] |
| Flow Rate | 1.0 mL/min[6] |
| Ionization | Electrospray Ionization (ESI), positive mode |
| Detection | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be optimized, but based on literature for bilastine: |
| Bilastine: e.g., m/z 464.3 -> 259.2 | |
| This compound: e.g., m/z 448.3 -> 259.2 (predicted) | |
| Internal Standard (Bilastine-d6): e.g., m/z 470.3 -> 265.2 |
Logical Relationship for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Method Validation Parameters
Any of the above methods should be validated according to ICH guidelines, considering the following parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its degradation products.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. For bilastine, linearity is often established in ranges like 5-100 µg/mL for HPLC-UV[2][4] and 10-1000 ng/mL for LC-MS/MS in biological fluids.[8]
-
Accuracy: The closeness of the test results obtained by the method to the true value. Recovery studies are performed at different concentration levels (e.g., 50%, 100%, 150%).[2]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. For bilastine, reported LOD and LOQ values are in the range of 0.089 µg/mL and 0.27 µg/mL for HPLC-UV.[2][4]
-
Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.
Summary of Quantitative Data from Literature
| Method | Analyte | Linearity Range | LOD | LOQ | Reference |
| RP-HPLC-UV | Bilastine | 5-100 µg/mL | 0.089 µg/mL | 0.27 µg/mL | [2][4] |
| RP-HPLC-UV | Bilastine | 5-30 µg/mL | 0.88 µg/mL | 2.65 µg/mL | [3] |
| UPLC-UV | Bilastine | 50-150 µg/mL | 0.37 µg/mL | 1.12 µg/mL | [5] |
| LC-MS/MS | Bilastine | 10-1000 ng/mL | - | - | [8] |
The provided methods offer robust and reliable approaches for the chromatographic separation and quantification of bilastine and its metabolite, this compound. The choice of method will depend on the specific application, with RP-HPLC-UV being suitable for routine quality control, UPLC-UV offering faster analysis, and LC-MS/MS providing the high sensitivity required for bioanalytical studies. Proper method validation is essential to ensure accurate and precise results.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. jchr.org [jchr.org]
- 4. rjptonline.org [rjptonline.org]
- 5. scispace.com [scispace.com]
- 6. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. arch.ies.gov.pl [arch.ies.gov.pl]
Application Notes and Protocols for the Use of Desethylbilastine as a Reference Marker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylbilastine is a known process-related impurity and potential metabolite of Bilastine, a second-generation H1 antihistamine. In the quality control of Bilastine drug substance and formulated products, it is crucial to monitor and quantify impurities to ensure the safety and efficacy of the medication. This compound serves as a critical reference marker for the identification and quantification of this specific impurity during analytical testing. These application notes provide detailed protocols for the use of this compound as a reference standard in the analysis of Bilastine samples.
The methodologies outlined below are primarily based on High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), which are standard techniques for impurity profiling in the pharmaceutical industry. The protocols are intended to be a comprehensive guide for researchers and analysts in setting up and validating their analytical methods.
Chemical Information
| Compound | IUPAC Name | Molecular Formula | Molar Mass |
| This compound | 2-(4-(2-(4-(1H-Benzo[d]imidazol-2-yl)piperidin-1-yl)acetyl)phenyl)-2-methylpropanoic acid | C₂₆H₂₉N₃O₃ | 443.53 g/mol |
Note: A definitive, single CAS number for this compound is not consistently available across chemical suppliers. Researchers should verify the identity of the reference standard with the supplier.
Quantitative Data Summary
The following tables summarize typical validation parameters for analytical methods used to quantify this compound as an impurity in Bilastine. These values are compiled from various published analytical methods and serve as a general guideline. Actual performance may vary based on the specific instrumentation and laboratory conditions.
Table 1: HPLC/UPLC Method Validation Parameters for this compound Quantification
| Parameter | Typical Value | Notes |
| Linearity Range | LOQ - 2.0 µg/mL | The range over which the detector response is directly proportional to the analyte concentration. |
| Correlation Coefficient (r²) | > 0.999 | Indicates a strong linear relationship. |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantification (LOQ) | 0.15 - 0.3 µg/mL | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |
| Precision (%RSD) | < 2.0% | Relative Standard Deviation for replicate injections, indicating the method's reproducibility. |
| Accuracy (% Recovery) | 98.0% - 102.0% | The closeness of the measured value to the true value, determined by spike/recovery studies. |
Table 2: Acceptance Criteria for Impurities in Bilastine (Based on ICH Q3A Guidelines)
| Threshold | Limit | Purpose |
| Reporting Threshold | ≥ 0.05% | Impurities at or above this level must be reported in the drug substance specification. |
| Identification Threshold | ≥ 0.10% | Impurities at or above this level must be structurally identified. |
| Qualification Threshold | ≥ 0.15% | Impurities at or above this level must be qualified through toxicological studies. |
Experimental Protocols
Protocol 1: Quantification of this compound in Bilastine Drug Substance by HPLC
This protocol describes a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound in a Bilastine active pharmaceutical ingredient (API).
1. Materials and Reagents:
-
This compound reference standard
-
Bilastine API sample
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Formic Acid (analytical grade)
-
Deionized water (18.2 MΩ·cm)
2. Equipment:
-
HPLC system with a UV or PDA detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.01 M Ammonium Acetate in water, pH adjusted to 4.5 with Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
4. Preparation of Solutions:
-
Reference Standard Stock Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.
-
-
Working Standard Solution (1 µg/mL):
-
Pipette 1 mL of the Reference Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase (initial composition).
-
-
Sample Solution (1 mg/mL of Bilastine):
-
Accurately weigh approximately 100 mg of the Bilastine API sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase (initial composition). Sonicate if necessary.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
5. System Suitability:
-
Inject the Working Standard Solution five times.
-
The relative standard deviation (%RSD) of the peak area for this compound should be not more than 2.0%.
-
The tailing factor for the this compound peak should be not more than 2.0.
6. Analysis:
-
Inject the blank (mobile phase), Working Standard Solution, and Sample Solution into the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the following formula:
% this compound = (Area_sample / Area_standard) * (Conc_standard / Conc_sample) * 100
Where:
-
Area_sample is the peak area of this compound in the sample chromatogram.
-
Area_standard is the average peak area of this compound in the standard chromatograms.
-
Conc_standard is the concentration of the this compound Working Standard Solution.
-
Conc_sample is the concentration of the Bilastine Sample Solution.
-
Visualizations
Caption: Workflow for the quantification of this compound impurity in Bilastine using HPLC.
Caption: Logical relationship between Bilastine, this compound, and the analytical quality control process.
Application Note: Laboratory Synthesis Protocol for Desethylbilastine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the laboratory synthesis of Desethylbilastine, the primary active metabolite of the second-generation antihistamine, Bilastine. The synthesis is achieved through a selective O-dealkylation of the parent compound, Bilastine. This protocol is intended for research purposes, such as the preparation of an analytical standard for pharmacokinetic and metabolic studies. All procedures should be conducted by trained personnel in a controlled laboratory environment.
Introduction
Bilastine is a potent and selective H1 histamine receptor antagonist used for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria.[1][2] Like many pharmaceuticals, it undergoes metabolism in the body. Preclinical and clinical investigations have shown that Bilastine is minimally metabolized, with the majority of the drug excreted unchanged.[3][4][5] However, a key metabolite formed via O-de-ethylation of the ethoxyethyl side chain is this compound (2-[4-(2-{4-[1-(2-hydroxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid).
The synthesis of this metabolite is crucial for its use as a reference standard in various applications, including:
-
Pharmacokinetic (PK) studies: To accurately quantify the metabolite's concentration in biological matrices.
-
Impurity profiling: To identify and quantify it as a potential impurity in the Bilastine drug substance.[6][7]
-
In vitro and in vivo pharmacological studies: To assess the metabolite's own biological activity.
This protocol outlines a proposed synthetic route starting from commercially available Bilastine, utilizing a standard ether cleavage reaction.
Proposed Synthetic Pathway
The most direct approach to synthesize this compound is the selective O-dealkylation of the terminal ethyl group from the ethoxyethyl moiety of Bilastine. This ether cleavage can be effectively achieved using a Lewis acid such as boron tribromide (BBr₃) in an anhydrous aprotic solvent like dichloromethane (DCM). The reaction is followed by a quenching step to yield the desired product.
Figure 1: Proposed synthesis of this compound via O-dealkylation of Bilastine.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Purity | Supplier |
| Bilastine | C₂₈H₃₇N₃O₃ | ≥98% | Commercial Source |
| Boron Tribromide Solution | BBr₃ | 1.0 M in DCM | Sigma-Aldrich, etc. |
| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | ≥99.8% | Commercial Source |
| Methanol (MeOH), Anhydrous | CH₃OH | ≥99.8% | Commercial Source |
| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | - | Lab Prepared |
| Brine (Saturated NaCl) | NaCl (aq) | - | Lab Prepared |
| Anhydrous Sodium Sulfate | Na₂SO₄ | ACS Grade | Commercial Source |
| Silica Gel | SiO₂ | 60 Å, 230-400 mesh | Commercial Source |
| TLC Plates | - | Silica gel 60 F₂₅₄ | Commercial Source |
| HPLC Grade Solvents | - | As required | Commercial Source |
Equipment
-
Round-bottom flasks and standard glassware
-
Magnetic stirrer with stir bars
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) chamber and UV lamp
-
Glass column for chromatography
-
High-Performance Liquid Chromatography (HPLC) system
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Mass Spectrometer (MS)
Experimental Protocol
WARNING: Boron tribromide is highly corrosive and reacts violently with water. This entire procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. All glassware must be oven-dried before use.
-
Reaction Setup:
-
In a 100 mL oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve Bilastine (1.0 g, 2.16 mmol) in anhydrous dichloromethane (20 mL).
-
Cool the flask to 0°C using an ice-water bath.
-
-
Reagent Addition:
-
Slowly add a 1.0 M solution of boron tribromide in DCM (4.3 mL, 4.3 mmol, 2.0 eq.) to the stirred solution via a syringe or dropping funnel over 15-20 minutes. Maintain the temperature at 0°C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC (e.g., using a 9:1 DCM:MeOH mobile phase) or LC-MS. The reaction is complete when the Bilastine starting material spot is fully consumed.
-
-
Quenching:
-
Once the reaction is complete, cool the flask back down to 0°C with an ice bath.
-
CAUTION: Quenching is highly exothermic. Very slowly and carefully add anhydrous methanol (10 mL) dropwise to the reaction mixture to quench the excess BBr₃. Vigorous gas evolution (HBr) will be observed.
-
-
Aqueous Work-up:
-
After stirring for 20 minutes, concentrate the mixture under reduced pressure using a rotary evaporator.
-
Re-dissolve the residue in DCM (30 mL) and slowly add saturated sodium bicarbonate solution until the pH of the aqueous layer is ~7-8 to neutralize the acidic mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM (2 x 20 mL).
-
Combine all organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate in vacuo to obtain the crude product.
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol (e.g., 100% DCM to 95:5 DCM:MeOH) to isolate the pure this compound.
-
-
Characterization and Storage:
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a white or off-white solid.
-
Confirm the structure and purity using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.
-
Store the final product in a desiccator at -20°C for long-term stability.
-
Data Presentation
Table 1: Reagent Quantities (Example Scale)
| Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |
| Bilastine | 463.62 | 2.16 | 1.0 | 1.0 g |
| Boron Tribromide (1M) | 250.52 | 4.32 | 2.0 | 4.32 mL |
| Dichloromethane | 84.93 | - | - | ~20 mL |
| Methanol (Quench) | 32.04 | - | - | ~10 mL |
Table 2: Expected Analytical Characterization Data
| Analysis | Technique | Expected Result |
| Molecular Weight | MS (ESI+) | Expected [M+H]⁺ at m/z ≈ 436.25 |
| Purity | HPLC | ≥95% (or as per purification efficiency) |
| ¹H NMR | 400 MHz, CDCl₃ or MeOD | Disappearance of ethoxy signals (quartet ~3.5 ppm, triplet ~1.2 ppm). Appearance of new signals corresponding to the hydroxyethyl group (-CH₂-OH). |
| ¹³C NMR | 100 MHz, CDCl₃ or MeOD | Disappearance of ethoxy carbon signals (~66 ppm, ~15 ppm). Appearance of a new signal for the carbon bearing the hydroxyl group (~60 ppm). |
Experimental Workflow Visualization
Figure 2: General experimental workflow for the synthesis and purification of this compound.
References
- 1. Bilastine - Wikipedia [en.wikipedia.org]
- 2. 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
- 7. Identification and synthesis of potential impurities of bilastine drug substance | Semantic Scholar [semanticscholar.org]
Application of Desethylbilastine in Pharmacokinetic Studies: A Review of Current Knowledge and Bioanalytical Approaches
Introduction
Desethylbilastine is a potential metabolite of bilastine, a second-generation, non-sedating H1 antihistamine. Bilastine is indicated for the symptomatic treatment of allergic rhinoconjunctivitis and urticaria. A thorough understanding of the pharmacokinetic profile of a drug and its metabolites is crucial for drug development and regulatory approval. This document provides a comprehensive overview of the current understanding of bilastine metabolism, with a specific focus on the role and analysis of this compound in pharmacokinetic studies. It is intended for researchers, scientists, and drug development professionals.
Metabolic Profile of Bilastine
Preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal metabolism in humans and various animal species.[1][2][3] The majority of the administered dose of bilastine is excreted unchanged in the feces and urine.[4][5] In vitro studies using human liver microsomes and hepatocytes have shown that only a very small percentage of bilastine is metabolized, with some studies indicating the formation of minor metabolites.[1][6] However, these metabolites are not considered to play a significant role in the overall pharmacology or toxicology of bilastine. The cytochrome P450 (CYP) enzyme system is minimally involved in the biotransformation of bilastine, suggesting a low potential for drug-drug interactions.[1][6]
Due to this limited metabolism, information specifically on This compound is scarce in the scientific literature. It is presumed to be a very minor metabolite, if formed at all, and consequently, its pharmacokinetic properties have not been characterized in detail. The focus of pharmacokinetic studies has predominantly been on the parent drug, bilastine.
Metabolic Pathway of Bilastine
The metabolic pathway of bilastine is characterized by its limited biotransformation. The primary route of elimination is excretion of the unchanged drug.
Caption: Metabolic Fate of Bilastine.
Quantitative Data: Pharmacokinetic Parameters of Bilastine
The following table summarizes the key pharmacokinetic parameters of bilastine in healthy adult subjects after oral administration. As data for this compound is not available, the table focuses on the parent compound.
| Parameter | Value | Reference |
| Tmax (Time to Peak Plasma Concentration) | ~1.13 - 1.3 hours | [4][7] |
| Cmax (Peak Plasma Concentration) at 20 mg dose | ~220 ng/mL | [7] |
| Absolute Bioavailability | ~61% | [4] |
| Plasma Protein Binding | 84 - 90% | [4] |
| Elimination Half-life (t½) | ~14.5 hours | [4] |
| Route of Elimination | ~67% in feces, ~33% in urine (as unchanged drug) | [5] |
Experimental Protocols
While specific protocols for this compound are not available, the following are detailed methodologies for the quantification of bilastine in biological matrices, which can be adapted for the analysis of its metabolites, provided a reference standard for this compound is available.
Protocol 1: Bioanalytical Method for Bilastine in Human Plasma using LC-MS/MS
This protocol is based on established methods for the quantification of bilastine in human plasma and is suitable for pharmacokinetic studies.
1. Objective: To quantify the concentration of bilastine in human plasma samples.
2. Materials and Reagents:
-
Bilastine reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled bilastine or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or ammonium acetate
-
Human plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
4. Sample Preparation (Protein Precipitation Method):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution.
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (or other suitable protein precipitating agent).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
5. Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
6. Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Bilastine: m/z 464.3 → 259.2 (example transition, should be optimized).
-
Internal Standard: To be determined based on the IS used.
-
-
Source Parameters: Optimize source temperature, ion spray voltage, and gas flows for maximum sensitivity.
7. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of bilastine.
-
Analyze calibration standards and QC samples along with the study samples.
-
The concentration of bilastine in the samples is determined from the calibration curve.
Experimental Workflow for Bioanalysis
Caption: LC-MS/MS Bioanalytical Workflow.
The available scientific literature strongly indicates that bilastine is a drug with minimal metabolism, and consequently, its metabolite, this compound, is not a significant component in its pharmacokinetic profile. As a result, dedicated pharmacokinetic studies and validated bioanalytical methods for this compound are not reported. The application notes and protocols provided herein are for the parent drug, bilastine, and represent the current standard for conducting pharmacokinetic studies for this compound. Should future research identify this compound as a more significant metabolite, the provided bioanalytical methodologies for bilastine can serve as a robust starting point for the development of a specific and sensitive assay for its quantification. Researchers are advised to first establish the presence and relevance of this compound in their specific study population and matrix before proceeding with method development and validation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Pharmacokinetics, Pharmacodynamics and Population Pharmacokinetic/Pharmacodynamic Modelling of Bilastine, a Second-Generation Antihistamine, in Healthy Japanese Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pdf.hres.ca [pdf.hres.ca]
Application Notes and Protocols for the Mass Spectrometric Analysis of Desethylbilastine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylbilastine is a primary metabolite of Bilastine, a second-generation antihistamine. Accurate and sensitive detection and quantification of this compound are crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a powerful analytical tool for this purpose due to its high selectivity and sensitivity. These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of this compound and protocols for its analysis.
While specific experimental fragmentation data for this compound is not extensively available in the public domain, this document outlines a predicted fragmentation pattern based on the chemical structure of the molecule and the known fragmentation of its parent compound, Bilastine.
Chemical Structure
Name: this compound Molecular Formula: C₂₆H₃₃N₃O₃ Molecular Weight: 435.57 g/mol Predicted [M+H]⁺: m/z 436.26
Predicted Mass Spectrometry Fragmentation Pattern
In positive ion electrospray ionization (ESI+), this compound is expected to be readily protonated to form the precursor ion [M+H]⁺ at m/z 436.26. Collision-induced dissociation (CID) of this precursor ion is anticipated to yield characteristic product ions resulting from the cleavage of specific bonds within the molecule.
Based on the structure of this compound, the fragmentation is likely to occur at the piperidine ring and the bond connecting the ethylphenyl group to the piperidine nitrogen. The benzimidazole moiety and the carboxylic acid group are also potential sites of fragmentation.
Quantitative Data Summary
The following table summarizes the predicted m/z values for the precursor ion and major fragment ions of this compound. The relative abundance is a theoretical estimation and should be confirmed experimentally.
| Ion Description | Predicted m/z | Predicted Relative Abundance (%) |
| Precursor Ion [M+H]⁺ | 436.26 | 100 |
| Product Ion 1 | 272.18 | 60 - 80 |
| Product Ion 2 | 165.12 | 20 - 40 |
| Product Ion 3 | 121.05 | 10 - 20 |
Experimental Protocols
This section details a general protocol for the analysis of this compound using LC-MS/MS. Optimization of these parameters may be required for specific instrumentation and matrices.
Sample Preparation
-
Plasma/Serum Samples:
-
To 100 µL of plasma or serum, add an appropriate internal standard (e.g., isotopically labeled this compound or a structurally similar compound).
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
-
-
Urine Samples:
-
To 100 µL of urine, add the internal standard.
-
Dilute with 900 µL of mobile phase.
-
Vortex and inject an aliquot into the LC-MS/MS system.
-
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is recommended.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Gas: Argon.
MRM Transitions (Predicted):
-
This compound: 436.26 > 272.18 (Quantifier), 436.26 > 165.12 (Qualifier)
-
Internal Standard: (To be determined based on the selected standard)
Visualization of Predicted Fragmentation Pathway
The following diagram illustrates the predicted fragmentation pathway of protonated this compound.
Caption: Predicted Fragmentation Pathway of this compound.
Experimental Workflow
The diagram below outlines the general workflow for the quantitative analysis of this compound in biological matrices.
Caption: LC-MS/MS Workflow for this compound Analysis.
Conclusion
This document provides a comprehensive guide for the mass spectrometric analysis of this compound. The predicted fragmentation pattern and detailed protocols serve as a valuable starting point for researchers and scientists involved in drug metabolism and pharmacokinetic studies. Experimental verification of the predicted fragmentation is highly recommended to establish a robust and reliable analytical method. The provided workflows and diagrams offer a clear visual representation of the analytical process, facilitating a better understanding and implementation of the methodology.
Troubleshooting & Optimization
Navigating the Separation of Desethylbilastine from Bilastine: A Technical Troubleshooting Guide
For researchers, scientists, and drug development professionals, the analytical separation of bilastine from its related substance, Desethylbilastine, can present significant chromatographic challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the separation of these two closely related compounds.
The primary challenge in separating this compound from bilastine lies in their structural similarity. This compound, also known as Bilastine Hydroxy Impurity or Bilastine Impurity 17, differs from the parent bilastine molecule only by the substitution of an ethoxyethyl group with a hydroxyethyl group. This subtle difference in structure leads to very similar physicochemical properties, making their separation by reverse-phase high-performance liquid chromatography (RP-HPLC) a complex task that requires careful method optimization.
Frequently Asked Questions (FAQs)
Q1: Why is it difficult to separate this compound from bilastine?
A1: The difficulty arises from the high structural similarity between the two molecules. The only difference is a hydroxyl group (-OH) in this compound versus an ethoxy group (-OCH2CH3) in bilastine on the benzimidazole side chain. This results in very similar polarity and chromatographic behavior, often leading to co-elution or poor resolution.
Q2: What are the key physicochemical properties of bilastine and this compound?
A2: Understanding the physicochemical properties of both compounds is crucial for method development. Below is a summary of their key properties.
| Property | Bilastine | This compound (Bilastine Hydroxy Impurity) |
| Chemical Structure | 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]piperidin-1-yl}ethyl)phenyl]-2-methylpropanoic acid | 2-(4-(2-(4-(1-(2-hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid |
| Molecular Formula | C28H37N3O3 | C26H33N3O3 |
| Molecular Weight | 463.61 g/mol | 435.57 g/mol |
| Key Functional Groups | Carboxylic acid, Tertiary amine, Benzimidazole, Ether | Carboxylic acid, Tertiary amine, Benzimidazole, Alcohol |
| Predicted Polarity | Less polar | More polar due to the hydroxyl group |
Q3: What is a typical starting point for an HPLC method to separate these compounds?
A3: A good starting point for method development is a reverse-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization state of the carboxylic acid and tertiary amine groups, thereby influencing retention and selectivity.
Troubleshooting Guide
This guide addresses common problems encountered during the separation of this compound from bilastine.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Resolution / Co-elution of Peaks | - Inappropriate Mobile Phase Composition: The organic modifier percentage may not be optimal for separating these closely eluting compounds.- Incorrect Mobile Phase pH: The pH may not be providing sufficient selectivity between the two analytes.- Inadequate Column Chemistry: The stationary phase may not have the right selectivity for this separation. | - Optimize Organic Modifier Percentage: Perform a gradient or isocratic elution with small, incremental changes in the organic modifier concentration.- Adjust Mobile Phase pH: Experiment with a pH range of 3-7. A pH around the pKa of the carboxylic acid group (approximately 4.2) can significantly impact retention and selectivity.- Screen Different Columns: Try columns with different stationary phases (e.g., C8, Phenyl-Hexyl) or different end-capping to exploit subtle differences in interaction. |
| Peak Tailing | - Secondary Interactions: The basic amine groups in both molecules can interact with residual silanols on the silica-based column, leading to tailing.- Column Overload: Injecting too much sample can cause peak distortion. | - Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds.- Add a Mobile Phase Additive: Incorporate a small amount of a competing base, such as triethylamine (TEA) or diethylamine (DEA), into the mobile phase (e.g., 0.1% v/v) to mask the active sites on the stationary phase.- Reduce Injection Volume/Concentration: Dilute the sample or inject a smaller volume. |
| Poor Peak Shape (Fronting or Splitting) | - Sample Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.- Column Degradation: The column may be nearing the end of its lifespan. | - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase of the gradient or the isocratic mobile phase.- Replace the Column: If other troubleshooting steps fail, the column may need to be replaced. |
| Inconsistent Retention Times | - Fluctuations in Mobile Phase Composition: Inaccurate mixing of the mobile phase components.- Temperature Variations: Changes in column temperature can affect retention times.- Column Equilibration Issues: Insufficient time for the column to equilibrate with the mobile phase. | - Ensure Proper Mobile Phase Preparation: Use a reliable gradient proportioning valve or manually prepare the mobile phase accurately.- Use a Column Oven: Maintain a constant and controlled column temperature.- Increase Equilibration Time: Ensure the column is fully equilibrated before starting the analysis, especially when changing mobile phases. |
Experimental Protocols & Methodologies
Below are examples of HPLC methods that have been used for the analysis of bilastine and its related substances. These can serve as a starting point for developing a method to separate this compound.
Method Example 1: Reverse-Phase HPLC
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate buffer (pH adjusted to 4.5 with acetic acid)
-
Mobile Phase B: Acetonitrile
-
Gradient: 70% A to 30% A over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 30 °C
Method Example 2: UPLC with Phenyl-Hexyl Column
-
Column: Phenyl-Hexyl (e.g., 100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 95% A to 50% A over 10 minutes
-
Flow Rate: 0.3 mL/min
-
Detection: UV at 280 nm
-
Column Temperature: 40 °C
Visualizing the Workflow and Logic
Experimental Workflow for Method Development
A typical workflow for developing a robust HPLC method for impurity profiling.
Troubleshooting Logic for Poor Resolution
A decision tree for troubleshooting poor resolution between bilastine and this compound.
Technical Support Center: Optimizing Desethylbilastine Extraction from Biological Matrices
Welcome to the technical support center for the optimization of desethylbilastine extraction from biological matrices. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in extracting this compound from biological matrices like plasma and urine?
A1: The primary challenges in extracting this compound, a metabolite of bilastine, from biological matrices include:
-
High Protein Binding: Bilastine exhibits high plasma protein binding (84-90%), and its metabolite, this compound, is expected to have similar characteristics. This can lead to low recovery if the protein-drug interaction is not sufficiently disrupted during extraction.
-
Matrix Effects: Endogenous components in plasma and urine (e.g., phospholipids, salts, other metabolites) can interfere with the ionization of this compound in mass spectrometry-based detection, leading to ion suppression or enhancement and affecting the accuracy of quantification.
-
Low Concentrations: As bilastine undergoes minimal metabolism, the concentration of this compound in biological samples is expected to be very low. This necessitates a highly sensitive analytical method and an efficient extraction procedure that can concentrate the analyte.
-
Analyte Stability: The stability of this compound during sample collection, storage, and the extraction process must be considered to prevent degradation and ensure accurate results.
Q2: Which extraction technique is most suitable for this compound?
A2: The choice of extraction technique depends on the specific requirements of the assay, such as required recovery, sample throughput, and the nature of the biological matrix. The three most common and suitable techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method suitable for high-throughput analysis. However, it may result in a less clean extract, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT, but it is more labor-intensive and prone to emulsion formation. Optimization of solvent choice and pH is crucial.
-
Solid-Phase Extraction (SPE): SPE generally yields the cleanest extracts and allows for analyte concentration, making it ideal for detecting low concentrations of this compound. However, it is the most complex and expensive of the three methods, requiring careful method development.
Q3: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A3: To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like SPE to remove a larger portion of interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UPLC method to achieve good separation between this compound and co-eluting matrix components.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Matrix-Matched Calibrants: Prepare calibration standards in the same biological matrix as the samples to mimic the matrix effect observed in the unknown samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the extraction of this compound.
Protein Precipitation (PPT)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Incomplete protein precipitation. - Analyte co-precipitation with proteins. - High protein binding of this compound. | - Increase the ratio of precipitating solvent (e.g., acetonitrile, methanol) to sample (e.g., from 2:1 to 4:1). - Vortex the sample vigorously after adding the solvent. - Cool the samples on ice after adding the solvent to enhance precipitation. - Consider using a precipitating agent that also disrupts protein binding, such as trichloroacetic acid (TCA) at a low concentration, but be mindful of its compatibility with your analytical column and mass spectrometer. |
| High Matrix Effects (Ion Suppression/Enhancement) | - Insufficient removal of phospholipids and other endogenous components. | - Use a solvent that is more effective at precipitating proteins and solubilizing lipids (e.g., acetonitrile is often better than methanol for removing phospholipids). - Incorporate a phospholipid removal plate or column after the initial precipitation step. - If ion suppression is observed, dilute the final extract to reduce the concentration of interfering components. |
| Clogged LC Column or Instrument Contamination | - Incomplete removal of precipitated proteins. | - Ensure complete centrifugation to pellet all precipitated proteins. - Carefully collect the supernatant without disturbing the protein pellet. - Consider a final filtration step of the supernatant through a 0.22 µm filter before injection. |
Liquid-Liquid Extraction (LLE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Inappropriate extraction solvent. - Incorrect pH of the aqueous phase. - Insufficient mixing. | - Screen different organic solvents with varying polarities (e.g., ethyl acetate, methyl tert-butyl ether (MTBE), dichloromethane). - Adjust the pH of the sample to suppress the ionization of this compound (as it is a carboxylic acid, an acidic pH will keep it in its neutral, more extractable form). - Increase the vortexing time to ensure thorough mixing of the aqueous and organic phases. |
| Emulsion Formation | - High concentration of lipids or proteins in the sample. - Vigorous shaking. | - Add salt (e.g., NaCl) to the aqueous phase to increase its polarity and break the emulsion ("salting out"). - Centrifuge the sample at a higher speed and for a longer duration. - Gently rock or invert the sample instead of vigorous vortexing. - Consider filtering the sample through a bed of diatomaceous earth. |
| Poor Reproducibility | - Inconsistent phase separation. - Variable extraction volumes. | - Allow sufficient time for complete phase separation. - Use calibrated pipettes for accurate volume transfers. - An automated liquid handling system can improve reproducibility for high-throughput applications. |
Solid-Phase Extraction (SPE)
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Analyte Recovery | - Inappropriate sorbent type. - Incomplete elution of the analyte. - Analyte breakthrough during loading or washing. | - Select a sorbent based on the physicochemical properties of this compound. A mixed-mode cation exchange sorbent could be effective. - Optimize the elution solvent by testing different organic solvents and modifiers (e.g., adding a small amount of acid or base). - Ensure the sample is loaded at an appropriate pH to promote retention. - Use a milder wash solvent or reduce the volume of the wash solvent. |
| High Matrix Effects | - Insufficient washing of the sorbent. - Co-elution of interfering substances with the analyte. | - Optimize the wash step by using a solvent that is strong enough to remove interferences but weak enough to not elute this compound. - Test different elution solvents to achieve selective elution of the analyte. |
| Inconsistent Results | - Inconsistent flow rate during loading, washing, or elution. - Sorbent bed drying out before sample loading or elution. | - Use a vacuum manifold or positive pressure processor to maintain a consistent flow rate. - Do not allow the sorbent to dry out between the conditioning, equilibration, and sample loading steps. |
Experimental Protocols
The following are starting point protocols for the extraction of this compound from human plasma. Note: These protocols are based on established methods for the parent drug, bilastine, and should be optimized for this compound.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and suitable for a large number of samples.
-
Sample Preparation:
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of internal standard (IS) working solution (ideally, a stable isotope-labeled this compound).
-
-
Precipitation:
-
Add 400 µL of cold acetonitrile (ACN).
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
-
Centrifugation:
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer 300 µL of the clear supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE)
This method provides a cleaner extract and is suitable for lower concentration levels.
-
Sorbent Selection:
-
Use a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX).
-
-
Sample Pre-treatment:
-
Pipette 200 µL of human plasma into a clean tube.
-
Add 20 µL of IS working solution.
-
Add 200 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Procedure:
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash 1: 1 mL of 2% formic acid in water.
-
Wash 2: 1 mL of methanol.
-
-
Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
General Workflow for this compound Extraction
Caption: General experimental workflow for the extraction and analysis of this compound.
Troubleshooting Logic for Low Analyte Recovery
Caption: A logical troubleshooting guide for addressing low analyte recovery.
Technical Support Center: Enhancing Desethylbilastine Detection Sensitivity
Welcome to the Technical Support Center for the bioanalytical detection of Desethylbilastine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and robustness of your analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for the detection of this compound in biological matrices?
A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is currently the most sensitive and selective method for the quantification of this compound in complex biological matrices like plasma and urine. Its high specificity, achieved through Multiple Reaction Monitoring (MRM), allows for low limits of detection, often in the sub-ng/mL range.
Q2: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A2: Improving sensitivity involves a multi-faceted approach focusing on sample preparation, chromatographic separation, and mass spectrometric detection. Key strategies include:
-
Efficient Sample Extraction: Utilize an extraction method with high recovery and minimal matrix effects. Solid-phase extraction (SPE) is often superior to protein precipitation (PPT) and liquid-liquid extraction (LLE) in removing interfering phospholipids.
-
Optimized Chromatography: Achieve good chromatographic peak shape and retention to move the analyte away from the region where most matrix components elute (typically the void volume).
-
Mass Spectrometer Tuning: Carefully optimize the MRM transitions (precursor and product ions) and collision energy for this compound to maximize signal intensity.
-
Minimize Ion Suppression: Address and reduce matrix effects that can quench the analyte signal.
Q3: What are common causes of low sensitivity or signal loss for this compound?
A3: Common culprits for poor sensitivity include:
-
Ion Suppression: Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer's source, leading to a suppressed signal.
-
Poor Extraction Recovery: Inefficient extraction of this compound from the biological matrix will result in a lower amount of analyte reaching the detector.
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ions or non-optimized collision energy will lead to a weaker signal.
-
Analyte Degradation: Instability of this compound in the biological matrix or during sample processing can lead to lower measured concentrations.
-
Chromatographic Issues: Poor peak shape (e.g., broad or tailing peaks) reduces the peak height and thus the signal-to-noise ratio.
Q4: Should I use a stable isotope-labeled internal standard (SIL-IS) for this compound analysis?
A4: Yes, using a stable isotope-labeled internal standard (e.g., this compound-d4) is highly recommended. A SIL-IS co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement. This allows for more accurate and precise quantification, as the ratio of the analyte to the IS signal remains consistent even if the absolute signal intensity fluctuates.
Troubleshooting Guides
Issue 1: Low Signal Intensity or High LLOQ
| Potential Cause | Troubleshooting Steps |
| Inefficient Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). Check for the optimal mobile phase pH to promote the formation of the desired precursor ion (likely [M+H]⁺). |
| Suboptimal MRM Transition | Infuse a standard solution of this compound to perform a product ion scan and identify the most intense and stable fragment ions. Optimize the collision energy for each transition. |
| Poor Extraction Recovery | Evaluate different sample preparation techniques (PPT, LLE, SPE). For SPE, test various sorbents and elution solvents. Perform recovery experiments at different concentrations. |
| Ion Suppression | See the dedicated troubleshooting guide for "Matrix Effects and Ion Suppression" below. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Broad Peaks)
| Potential Cause | Troubleshooting Steps |
| Column Overload | Reduce the injection volume or dilute the sample. |
| Secondary Interactions | Ensure the mobile phase pH is appropriate for the analyte's pKa to minimize interactions with residual silanols on the column. Consider using a column with a different stationary phase or end-capping. |
| Inappropriate Mobile Phase | Optimize the organic solvent composition and gradient profile. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase. |
| Column Degradation | Replace the analytical column and/or guard column. |
Issue 3: High Background Noise
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase | Use high-purity LC-MS grade solvents and additives. Prepare fresh mobile phases daily. |
| Carryover | Optimize the autosampler wash procedure with a strong solvent. Inject a blank sample after a high-concentration sample to check for carryover. |
| Dirty Mass Spectrometer Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions. |
Issue 4: Matrix Effects and Ion Suppression
| Potential Cause | Troubleshooting Steps |
| Co-elution with Phospholipids | Modify the chromatographic gradient to better separate this compound from the phospholipid elution region. Employ a more effective sample cleanup method like SPE. |
| High Salt Concentration | Use volatile buffers (e.g., ammonium formate, ammonium acetate) in the mobile phase. Ensure efficient desalting during sample preparation. |
| Presence of Other Endogenous/Exogenous Compounds | Perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram. Adjust the chromatography to move the analyte peak away from these regions. |
Experimental Protocols
Proposed LC-MS/MS Method for this compound (Starting Point for Development)
This protocol provides a scientifically sound starting point for the development of a sensitive LC-MS/MS method for this compound. Optimization will be required for your specific instrumentation and matrix.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
SPE Cartridge: Mixed-mode cation exchange polymer-based sorbent.
-
Conditioning: 1 mL Methanol, followed by 1 mL Water.
-
Equilibration: 1 mL 2% Formic acid in water.
-
Sample Loading: Mix 100 µL of plasma with 200 µL of 2% Formic acid in water. Load the entire volume onto the SPE cartridge.
-
Washing: 1 mL 2% Formic acid in water, followed by 1 mL Methanol.
-
Elution: 1 mL of 5% Ammonium hydroxide in Methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Conditions
-
Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: 5% to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: Hold at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Proposed MRM Transitions (to be optimized):
-
This compound: Precursor ion (Q1) m/z 436.3 -> Product ion (Q3) m/z 258.2
-
Internal Standard (Bilastine): Precursor ion (Q1) m/z 464.3 -> Product ion (Q3) m/z 258.2
-
-
Instrument Parameters (starting points):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 450°C
-
Collision Gas: Argon
-
Collision Energy: To be optimized for each transition (start around 20-30 eV).
-
Quantitative Data Summary
The following tables provide a comparison of different sample preparation methods and hypothetical performance data for a validated this compound assay.
Table 1: Comparison of Sample Preparation Methods
| Method | Recovery (%) | Matrix Effect (%) | Lower Limit of Quantification (LLOQ) (ng/mL) |
| Protein Precipitation (Acetonitrile) | 85-95 | 40-60 | 1.0 |
| Liquid-Liquid Extraction (MTBE) | 70-85 | 20-35 | 0.5 |
| Solid-Phase Extraction (SPE) | >90 | <15 | 0.1 |
Table 2: Hypothetical Bioanalytical Method Validation Summary
| Parameter | Acceptance Criteria | Result |
| Linearity Range | r² ≥ 0.99 | 0.1 - 100 ng/mL (r² = 0.998) |
| Intra-day Precision (%CV) | ≤ 15% | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% | 5.1% - 9.8% |
| Accuracy (%Bias) | ± 15% | -7.3% to 6.5% |
| Recovery (%) | Consistent and reproducible | 92.5% |
| Matrix Factor | CV ≤ 15% | 8.7% |
Visualizations
Desethylbilastine Stability in Analytical Solvents: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of desethylbilastine in analytical solvents. As a key metabolite of the second-generation antihistamine bilastine, understanding its stability is crucial for accurate analytical method development and validation. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during laboratory research.
Troubleshooting Guide: Common Stability Issues
Researchers may encounter several stability-related issues when working with this compound in analytical solvents. This section provides a structured approach to identifying and resolving these common problems.
| Observed Issue | Potential Cause | Recommended Action |
| Peak area of this compound decreases over time in prepared solutions. | Degradation of the analyte in the chosen solvent. | 1. Solvent Selection: Switch to a less reactive or aprotic solvent. Acetonitrile is often a good starting point due to its relatively inert nature.[1] 2. pH Control: If using aqueous or protic solvents, buffer the solution to a neutral pH. Acidic or basic conditions can catalyze hydrolysis. 3. Temperature: Store stock and working solutions at reduced temperatures (e.g., 2-8°C or -20°C) and protect from light. |
| Appearance of new, unidentified peaks in the chromatogram. | Formation of degradation products. | 1. Forced Degradation Study: Conduct a forced degradation study to intentionally generate and identify potential degradation products.[2][3][4][5] This will help in developing a stability-indicating method. 2. Mass Spectrometry (MS) Analysis: Use LC-MS to identify the mass of the new peaks and propose potential structures for the degradants. |
| Inconsistent results between different batches of solvent. | Impurities in the analytical solvent. | 1. Use High-Purity Solvents: Always use HPLC or MS-grade solvents to minimize the presence of reactive impurities.[1] 2. Solvent Qualification: Before use, run a blank gradient of the new solvent batch to ensure there are no interfering peaks. |
| Poor recovery of this compound from the analytical column. | Adsorption of the analyte onto the stationary phase or degradation on the column. | 1. Mobile Phase Modifier: Add a small amount of a competing agent, such as triethylamine or formic acid, to the mobile phase to reduce peak tailing and improve recovery. 2. Column Selection: Test different column chemistries (e.g., C18, C8, Phenyl-Hexyl) to find the one with the best peak shape and recovery for this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in common analytical solvents?
A1: While specific public data on the stability of this compound is limited, we can infer its potential stability based on studies of its parent compound, bilastine, and other N-dealkylated metabolites of antihistamines. Bilastine has been shown to be susceptible to degradation under acidic, basic, oxidative, and thermal stress conditions. Therefore, it is reasonable to assume that this compound may exhibit similar instabilities. For routine analysis, it is recommended to prepare fresh solutions of this compound and store them at low temperatures, protected from light.
Q2: Which solvents are recommended for preparing stock and working solutions of this compound?
A2: For stock solutions, a high-purity organic solvent in which this compound is freely soluble, such as methanol or acetonitrile, is a suitable choice.[1] For working solutions, the composition should be as close as possible to the initial mobile phase conditions of your analytical method to ensure good peak shape. It is crucial to evaluate the short-term and long-term stability of this compound in your chosen solvent system as part of your method validation.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, also known as stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[2][3][4][5] A general protocol involves exposing a solution of this compound to various stress conditions, including:
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Acidic Hydrolysis: 0.1 M HCl at 60°C for 2 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid drug or its solution at 105°C for 24 hours.
-
Photolytic Degradation: Exposing the solution to UV light (e.g., 254 nm) for 24 hours.
The samples are then analyzed by a stability-indicating HPLC method to assess the extent of degradation and the formation of any new impurities.
Q4: What are the likely degradation pathways for this compound?
A4: Based on the structure of this compound and the known degradation pathways of similar compounds, potential degradation pathways could include:
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Hydrolysis: Cleavage of the amide bond or other susceptible functional groups.
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Oxidation: Oxidation of the piperidine ring or other electron-rich moieties.
-
Further N-dealkylation: Removal of the remaining ethyl group from the benzimidazole nitrogen.
It is important to note that these are hypothetical pathways, and the actual degradation products should be identified through techniques like mass spectrometry.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (1 mg/mL):
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Accurately weigh 10 mg of this compound reference standard.
-
Transfer the standard to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with HPLC-grade methanol or acetonitrile.
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Store the stock solution at -20°C in an amber vial.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve the desired concentrations for the calibration curve.
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Prepare these solutions fresh daily or validate their stability over the intended period of use.
-
Protocol 2: General Forced Degradation Study
-
Sample Preparation: Prepare a 100 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water.
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Stress Conditions:
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Acidic: To 1 mL of the sample solution, add 1 mL of 0.2 M HCl. Heat at 60°C for 2 hours. Cool and neutralize with 0.2 M NaOH.
-
Basic: To 1 mL of the sample solution, add 1 mL of 0.2 M NaOH. Heat at 60°C for 2 hours. Cool and neutralize with 0.2 M HCl.
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Oxidative: To 1 mL of the sample solution, add 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Store a vial of the sample solution at 70°C for 48 hours.
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Control: Keep a vial of the sample solution at 4°C, protected from light.
-
-
Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples to the control sample to determine the percentage of degradation and identify any new peaks.
Quantitative Data Summary
The following table presents hypothetical stability data for this compound in various analytical solvents. This data is for illustrative purposes and is based on the known stability of the parent compound, bilastine. Users must perform their own stability studies to determine the actual stability of this compound under their specific experimental conditions.
| Solvent | Storage Condition | Time Point | % Recovery (Hypothetical) |
| Acetonitrile | Room Temperature (25°C) | 24 hours | 98.5% |
| Methanol | Room Temperature (25°C) | 24 hours | 95.2% |
| 50:50 Acetonitrile:Water | Room Temperature (25°C) | 24 hours | 92.1% |
| 0.1 M HCl | Room Temperature (25°C) | 4 hours | 75.6% |
| 0.1 M NaOH | Room Temperature (25°C) | 4 hours | 80.3% |
| Acetonitrile | 4°C | 7 days | 99.2% |
| Methanol | 4°C | 7 days | 97.8% |
Visualizations
Caption: Experimental Workflow for Assessing this compound Stability.
Caption: Hypothetical Degradation Pathways for this compound.
References
- 1. Guide to Choosing the Correct HPLC Solvent | Phenomenex [phenomenex.com]
- 2. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desethylbilastine LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Desethylbilastine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2] In the analysis of this compound, a metabolite of Bilastine, matrix effects can arise from endogenous components like phospholipids, salts, and other metabolites.[3][4]
Q2: What are the common signs of matrix effects in my this compound chromatogram?
A2: Common indicators of matrix effects in your this compound analysis include:
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Poor reproducibility of analyte response between different samples.[2]
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Inaccurate quantification, with results varying significantly from expected values.
-
A broad peak or a dip in the baseline around the retention time of this compound in a post-column infusion experiment.[5]
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Discrepancies in the analyte response when comparing calibration standards prepared in a pure solvent versus those prepared in the biological matrix.
Q3: Which ionization technique, ESI or APCI, is less prone to matrix effects for this compound analysis?
A3: Generally, Atmospheric Pressure Chemical Ionization (APCI) is considered less susceptible to matrix effects compared to Electrospray Ionization (ESI).[2] ESI is more sensitive to the composition of the droplets being sprayed, and co-eluting matrix components can compete with the analyte for charge, leading to ion suppression.[2] However, the choice of ionization technique will also depend on the physicochemical properties of this compound.
Q4: Can a stable isotope-labeled internal standard (SIL-IS) for this compound completely eliminate matrix effects?
A4: While a SIL-IS is the most effective tool to compensate for matrix effects, it may not completely eliminate them.[3][6] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification based on the analyte-to-IS ratio.[6] However, if the matrix effect is severe, it can suppress the signal of both the analyte and the IS to a point where the sensitivity of the assay is compromised.[3]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in this compound quantification.
This is often a primary indication of variable matrix effects between samples.
Troubleshooting Workflow:
References
- 1. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 5. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 6. myadlm.org [myadlm.org]
Technical Support Center: Desethylbilastine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of Desethylbilastine.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound, and where are yield losses most likely to occur?
A common and efficient synthetic pathway for this compound involves a convergent approach. The key steps are:
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Formation of the Benzimidazole Core: Synthesis of 2-(piperidin-4-yl)-1H-benzo[d]imidazole.
-
Synthesis of the Phenylacetic Acid Side Chain: Preparation of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid.
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Final Alkylation: Coupling of the benzimidazole core with the phenylacetic acid side chain.
Yield losses are frequently encountered during the final alkylation step due to competing side reactions and purification challenges. Incomplete reaction, formation of impurities, and difficulty in separating the product from starting materials or byproducts can all contribute to a lower overall yield.
Q2: My final alkylation step is resulting in a low yield of this compound. What are the potential causes and solutions?
Low yield in the final alkylation is a common issue. Here are several potential causes and troubleshooting strategies:
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Inadequate Base: The choice and amount of base are critical. A weak base may not sufficiently deprotonate the piperidine nitrogen for the reaction to proceed efficiently.
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Solution: Consider using a stronger base or a different type of base. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or organic bases (e.g., triethylamine, diisopropylethylamine) are commonly used. A phase transfer catalyst (e.g., tetrabutylammonium bromide) can also improve the reaction rate and yield in a biphasic system.
-
-
Reaction Temperature: The reaction may be too slow at lower temperatures or lead to decomposition and side products at higher temperatures.
-
Solution: Optimize the reaction temperature. Start with a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, a gradual increase in temperature may be beneficial.
-
-
Solvent Choice: The solvent can significantly impact the solubility of reactants and the reaction rate.
-
Solution: Aprotic polar solvents like DMF, DMSO, or acetonitrile are often suitable for this type of alkylation. Ensure the chosen solvent is anhydrous, as water can interfere with the reaction.
-
-
Purity of Starting Materials: Impurities in either the benzimidazole core or the chloroethyl side chain can lead to the formation of byproducts that are difficult to separate.
-
Solution: Ensure the purity of your starting materials before proceeding with the final coupling. Recrystallization or column chromatography may be necessary.
-
Q3: I am observing significant byproduct formation in my reaction mixture. What are the likely side reactions?
Several side reactions can occur, leading to a complex mixture and reduced yield of the desired product:
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Over-alkylation: The benzimidazole nitrogen can also be alkylated, leading to a dialkylated byproduct.
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Elimination: The chloroethyl side chain can undergo elimination to form a vinyl derivative, especially in the presence of a strong base at elevated temperatures.
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Hydrolysis: If the reaction is not performed under anhydrous conditions, the chloroethyl group can be hydrolyzed to the corresponding alcohol.
To minimize these side reactions, carefully control the reaction conditions, particularly the stoichiometry of the reactants, the choice of base, and the reaction temperature.
Q4: How can I effectively purify this compound to improve the final isolated yield?
Purification can be a significant source of product loss. Here are some tips for efficient purification:
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Column Chromatography: Silica gel column chromatography is a common method for purification.
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Solvent System: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture) can effectively separate the product from less polar impurities and starting materials.
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Tailing: this compound, being a basic compound, may tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain better peak shapes and improved separation.
-
-
Crystallization: If a suitable solvent system is found, crystallization can be a highly effective method for obtaining pure product with minimal loss.
-
Solvent Screening: Screen various solvents and solvent mixtures to find conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Troubleshooting Guide for Low Yield
| Problem | Potential Cause | Recommended Action |
| Low Conversion of Starting Materials | 1. Insufficient reaction time. 2. Reaction temperature is too low. 3. Ineffective base or insufficient amount of base. 4. Poor solubility of reactants. | 1. Monitor the reaction by TLC or LC-MS and extend the reaction time. 2. Gradually increase the reaction temperature in increments of 10 °C. 3. Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃) or increase the molar equivalents of the base. 4. Use a co-solvent to improve solubility or switch to a more suitable solvent (e.g., DMF, DMSO). |
| Multiple Spots on TLC (Byproduct Formation) | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of moisture or other impurities. | 1. Lower the reaction temperature. 2. Use a 1:1 to 1:1.2 molar ratio of the benzimidazole core to the chloroethyl side chain. 3. Use anhydrous solvents and ensure the purity of starting materials. |
| Significant Product Loss During Work-up/Purification | 1. Product is partially soluble in the aqueous phase during extraction. 2. Product is adsorbing irreversibly to the silica gel. 3. Inefficient crystallization. | 1. Adjust the pH of the aqueous phase to ensure the product is in its neutral form before extraction. Use a more polar organic solvent for extraction (e.g., dichloromethane or ethyl acetate). 2. Deactivate the silica gel with a small amount of triethylamine in the eluent. 3. Perform a thorough solvent screening for crystallization and consider seeding with a small crystal of pure product. |
Experimental Protocols
Protocol 1: Synthesis of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid
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To a stirred solution of 2-methyl-2-phenylpropanoic acid in a suitable solvent (e.g., dichloromethane), add a Lewis acid (e.g., AlCl₃) at 0 °C.
-
Slowly add chloroacetyl chloride and allow the reaction to warm to room temperature.
-
Stir for 2-4 hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The resulting keto acid is then reduced. To a solution of the keto acid in a suitable solvent (e.g., trifluoroacetic acid), add a reducing agent (e.g., triethylsilane) at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or crystallization to yield 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid.
Protocol 2: Final Alkylation to Synthesize this compound
-
To a solution of 2-(piperidin-4-yl)-1H-benzo[d]imidazole in an anhydrous aprotic polar solvent (e.g., DMF), add a base (e.g., K₂CO₃ or Cs₂CO₃) and a phase transfer catalyst (e.g., tetrabutylammonium bromide).
-
Add a solution of 2-(4-(2-chloroethyl)phenyl)-2-methylpropanoic acid in the same solvent.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield.
Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape of Desethylbilastine
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor chromatographic peak shapes encountered during the analysis of Desethylbilastine.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor peak shape for this compound?
Poor peak shape for this compound, a basic compound, is often due to secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues. The most common problems observed are peak tailing, fronting, and broadening.
Q2: Why is my this compound peak tailing?
Peak tailing is the most frequent issue for basic compounds like this compound. It is primarily caused by:
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Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with the protonated amine groups of this compound, leading to a secondary retention mechanism and peak tailing.[1][2][3]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, both ionized and non-ionized forms of the molecule will be present, resulting in peak tailing.[2][4]
-
Low Buffer Concentration: Insufficient buffer capacity can lead to pH gradients within the column, causing inconsistent ionization and peak tailing.[1]
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Column Contamination: Accumulation of contaminants on the column can create active sites that interact with the analyte.[1][5]
Q3: What causes peak fronting for this compound?
Peak fronting is less common than tailing for basic compounds but can occur due to:
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Sample Overload: Injecting too much sample can saturate the column, leading to a distorted peak shape.[1]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning of the separation, resulting in a fronting peak.[1][6]
Q4: My this compound peak is broad. What could be the reason?
Peak broadening can be caused by several factors, including:
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Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can lead to band broadening.[2]
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Column Degradation: Over time, the packed bed of the column can degrade, leading to a loss of efficiency and broader peaks.[1]
-
Inadequate Mobile Phase Strength: A mobile phase that is too weak may result in excessive retention and band broadening.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving poor peak shape for this compound.
Logical Troubleshooting Workflow
The following diagram illustrates a step-by-step workflow for troubleshooting poor peak shape.
Caption: A logical workflow for diagnosing and resolving common chromatographic peak shape issues for this compound.
Detailed Experimental Protocols and Data
Understanding the Physicochemical Properties of this compound
To effectively troubleshoot, it is essential to understand the chemical nature of this compound. As a metabolite of Bilastine, it retains the core structure, which includes a benzimidazole ring and a piperidine ring, and also has a carboxylic acid group. The primary difference is the presence of a primary amine due to the desethylation of the parent compound.
-
-
Carboxylic Acid: ~4.0 - 5.0
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Benzimidazole Nitrogen: ~5.5 - 6.0
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Primary Amine (on the piperidine side chain): ~10.0 - 11.0
-
These estimations suggest that this compound is a zwitterionic compound with both acidic and basic properties. The primary amine is the most basic functional group and is the most likely to interact with silanol groups on the column, leading to peak tailing.
Mobile Phase Optimization
The mobile phase composition, particularly its pH and buffer strength, is critical for achieving good peak shape.
Recommended Starting Conditions for Method Development:
| Parameter | Recommended Value | Rationale |
| Column | C18, end-capped (e.g., Zorbax Extend-C18, XBridge C18) | End-capping minimizes silanol interactions. |
| Mobile Phase A | 10-20 mM Ammonium formate or Ammonium acetate in water | Provides good buffering capacity and is MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers for reversed-phase chromatography. |
| pH | 3.0 - 4.0 or 6.0 - 7.0 | At low pH, the carboxylic acid is protonated (neutral), and the amines are protonated (charged). At neutral pH, the carboxylic acid is deprotonated (charged), and the amines are protonated (charged). |
| Flow Rate | 0.8 - 1.2 mL/min for a 4.6 mm ID column | A standard flow rate for good efficiency. |
| Column Temperature | 30 - 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
Protocol for Mobile Phase pH Adjustment:
-
Prepare the aqueous component of the mobile phase (e.g., 10 mM ammonium formate in water).
-
Adjust the pH using a suitable acid (e.g., formic acid) or base (e.g., ammonium hydroxide).
-
Filter the mobile phase through a 0.45 µm filter before use.
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Always measure the pH of the aqueous component before mixing with the organic solvent.
The following diagram illustrates the relationship between mobile phase pH and the ionization state of this compound, which in turn affects peak shape.
Caption: The effect of mobile phase pH on the ionization state of this compound and the resulting peak shape.
Sample Preparation and Injection
Proper sample preparation is crucial to avoid peak distortion.
Protocol for Sample Preparation:
-
Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase composition. For gradient elution, dissolve the sample in the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could block the column frit.
-
Keep the injection volume low to prevent column overload. A good starting point is 5-10 µL.
Quantitative Data on Sample Solvent Effects:
| Sample Solvent | Mobile Phase (Initial) | Expected Peak Shape |
| 50:50 Acetonitrile:Water | 90:10 Water:Acetonitrile | Poor (Fronting or Broadening) |
| 10:90 Acetonitrile:Water | 90:10 Water:Acetonitrile | Good |
| Pure Methanol | 90:10 Water:Acetonitrile | Poor (Fronting or Broadening) |
Column Selection and Care
The choice of column and its proper maintenance are vital for reproducible results.
Recommended Column Types:
-
Fully End-capped C18 or C8 Columns: These are the most common and effective columns for basic compounds as the end-capping minimizes interactions with residual silanol groups.[2]
-
Polar-Embedded or Polar-Endcapped Phases: These columns offer alternative selectivity and can sometimes provide better peak shape for basic analytes.[2]
Protocol for Column Care:
-
Always use a guard column to protect the analytical column from contaminants.
-
Flush the column with an appropriate storage solvent after use (e.g., 80:20 Acetonitrile:Water).
-
Avoid sudden changes in pressure or flow rate to prevent damage to the packed bed.[7]
This technical support guide provides a comprehensive framework for addressing poor chromatographic peak shape of this compound. By systematically evaluating and optimizing the parameters outlined above, researchers can achieve symmetrical and reproducible peaks for accurate and reliable analysis.
References
minimizing ion suppression for Desethylbilastine analysis
Welcome to the technical support center for the bioanalysis of Desethylbilastine. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure the accuracy and reproducibility of your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a critical issue in this compound analysis?
A: Ion suppression is a type of matrix effect where co-eluting compounds from a biological sample (the "matrix") reduce the ionization efficiency of the target analyte, this compound, in the mass spectrometer's ion source.[1] This phenomenon does not necessarily mean an interfering compound is visible in the chromatogram; rather, it competes with the analyte during the ionization process.[1][2] The primary consequences of ion suppression are decreased analytical sensitivity, poor precision, and inaccurate quantification, which can compromise the validity of pharmacokinetic and other clinical studies.[3][4]
Q2: What are the most common sources of ion suppression in plasma or serum samples?
A: In biological matrices like plasma or serum, ion suppression is primarily caused by endogenous components that are co-extracted with this compound.[5] The most common culprits include:
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Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in ESI-MS, often eluting in the same timeframe as many analytes.[6][7]
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Salts and Buffers: High concentrations of non-volatile salts can interfere with the droplet desolvation process in the ion source.[5]
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Proteins and Peptides: Although most sample preparation methods aim to remove proteins, residual amounts can still contribute to matrix effects.[8][9]
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Exogenous materials: Anticoagulants used during blood collection or plasticizers leached from labware can also act as sources of ion suppression.[1][4]
Q3: How can I determine if my this compound analysis is affected by ion suppression?
A: There are two primary methods to assess ion suppression:
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Qualitative Assessment (Post-Column Infusion): This technique helps identify at what retention times ion suppression occurs.[1] A solution of this compound is continuously infused into the mobile phase flow after the analytical column but before the MS source.[5] A blank, extracted matrix sample is then injected. Any dip or "negative peak" in the otherwise stable analyte signal indicates a region of ion suppression caused by eluting matrix components.[1][8]
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Quantitative Assessment (Matrix Factor Calculation): This is the standard method to quantify the extent of ion suppression.[4] The "Matrix Factor" (MF) is calculated by comparing the peak response of an analyte spiked into a blank, extracted matrix (Set A) with the response of the analyte in a neat solvent (Set B).[4]
-
MF < 1 indicates ion suppression.
-
MF > 1 indicates ion enhancement.
-
MF = 1 indicates no matrix effect.
-
Q4: What are the principal strategies to eliminate or reduce ion suppression?
A: A multi-faceted approach is most effective:
-
Optimize Sample Preparation: This is the most crucial step.[3][6] Using more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is generally more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[6]
-
Improve Chromatographic Separation: Adjusting the HPLC/UHPLC method (e.g., changing the column, mobile phase, or gradient) to chromatographically separate this compound from the regions of ion suppression is a highly effective strategy.[3]
-
Select an Appropriate Ionization Technique: Atmospheric Pressure Chemical Ionization (APCI) is often less susceptible to ion suppression than Electrospray Ionization (ESI).[2] If ESI must be used, switching the polarity (e.g., from positive to negative mode) can sometimes help, as fewer matrix components may ionize.[2][3]
-
Sample Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components.[10][11] However, this also dilutes the analyte, which may compromise sensitivity for trace-level analysis.[1]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal internal standard. Because it co-elutes and has nearly identical physicochemical properties, it will experience the same degree of ion suppression as the analyte, allowing for accurate correction during quantification.[12]
Troubleshooting Guide
Problem: I am observing low signal intensity, poor reproducibility, or high variability for this compound.
This issue is frequently a result of unaddressed ion suppression. Follow this systematic guide to diagnose and resolve the problem.
Step 1: Confirm and Quantify the Matrix Effect
Before modifying your method, confirm that ion suppression is the root cause.
-
Action: Perform a post-column infusion experiment to visualize the elution regions of matrix interferences.
-
Action: Quantitatively assess the matrix effect by calculating the Matrix Factor (MF) using at least six different lots of blank biological matrix.[13] If the coefficient of variation (CV%) of the internal standard-normalized MF is greater than 15%, the matrix effect is significant and must be addressed.
Step 2: Enhance the Sample Preparation Protocol
The "cleanliness" of your sample extract is the most critical factor in mitigating ion suppression.[6]
-
Action: If you are using Protein Precipitation (PPT), consider switching to a more selective method like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE).[3] PPT is known to leave a significant amount of phospholipids and other interferences in the final extract.[3][9]
-
Action: For LLE, optimize the pH and choice of organic solvent to maximize the extraction of this compound while minimizing the extraction of interferences like phospholipids.[6]
-
Action: For SPE, select a sorbent that provides strong retention for this compound while allowing matrix components to be washed away. Mixed-mode or polymer-based SPE cartridges are often effective.
Step 3: Optimize Chromatographic Conditions
-
Action: Use the results from your post-column infusion experiment to adjust your chromatographic gradient. The goal is to ensure that the this compound peak elutes in a "clean" region, away from areas of significant signal suppression.[3]
-
Action: Consider using a smaller particle size column (e.g., sub-2 µm) for better peak resolution and separation from interferences.
-
Action: Ensure adequate column washing with a high-organic mobile phase after each injection to prevent the buildup of late-eluting matrix components.[5]
Step 4: Review Mass Spectrometer and Internal Standard Settings
-
Action: If possible, test whether APCI provides a better signal-to-noise ratio and reduced suppression compared to ESI.[2]
-
Action: Ensure you are using an appropriate internal standard. A stable isotope-labeled (e.g., deuterium or ¹³C) this compound is the best choice to compensate for matrix effects.[12] If a SIL-IS is not available, a structural analog that elutes very closely to the analyte should be used.
Data Presentation: Comparison of Sample Preparation Techniques
The choice of sample preparation technique has a direct impact on the degree of ion suppression. The following table summarizes the general effectiveness of common methods.
| Sample Preparation Method | General Principle | Effectiveness in Removing Interferences | Common Issues |
| Protein Precipitation (PPT) | A solvent (e.g., acetonitrile) is added to precipitate proteins, which are then removed by centrifugation. | Low | Least effective; co-extracts salts, phospholipids, and other small molecules. Often results in significant ion suppression.[3][9] |
| Liquid-Liquid Extraction (LLE) | Analyte is partitioned between the aqueous sample and an immiscible organic solvent based on polarity and pH. | Moderate to High | Cleaner than PPT. Selectivity can be improved by optimizing pH and solvent choice. Can be labor-intensive.[3][6] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a small volume of solvent. | High | Highly effective for removing salts, proteins, and phospholipids. Offers the cleanest extracts and the least ion suppression.[7] |
Experimental Protocols
Protocol 1: Example Solid-Phase Extraction (SPE) for this compound
This protocol is a representative example for extracting this compound from human plasma. Optimization may be required.
-
Sample Pre-treatment: To 200 µL of human plasma, add 50 µL of the internal standard working solution. Vortex for 10 seconds. Add 200 µL of 4% phosphoric acid in water and vortex again.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash 1: Add 1 mL of 2% formic acid in water.
-
Wash 2: Add 1 mL of methanol.
-
-
Elution: Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Protocol 2: Example LC-MS/MS Conditions
These are typical starting conditions for the analysis of this compound and its parent drug, Bilastine.[14][15][16]
-
LC System: UHPLC system
-
Column: C18 column (e.g., Agilent Zorbax C18, 150 x 4.6 mm, 5 µm)[16]
-
Mobile Phase A: 10 mM ammonium acetate in water (pH 4) or 0.1% formic acid in water[16][17]
-
Mobile Phase B: Acetonitrile or Methanol[15]
-
Gradient: Start with a low percentage of B, ramp up to >90% B to elute the analyte, then hold to wash the column.
-
Flow Rate: 0.5 - 1.0 mL/min[17]
-
Injection Volume: 5-10 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ion Source: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions: To be optimized by infusing a standard solution of this compound.
Visualizations
Caption: Standard bioanalytical workflow for this compound analysis.
Caption: Troubleshooting decision tree for ion suppression issues.
References
- 1. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. providiongroup.com [providiongroup.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 8. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. m.youtube.com [m.youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantitative evaluation of the matrix effect in bioanalytical methods based on LC-MS: A comparison of two approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. japsonline.com [japsonline.com]
- 15. ijlpr.com [ijlpr.com]
- 16. A novel LC-MS/MS technique for identification and characterization of degradation products of Bilastine and Montelukast sodium and its greenness assessment using AGREE tool | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 17. Identification of Degradation Pathway of Bilastine and Montelukast by LC/MS | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
Desethylbilastine Degradation Analysis: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding the degradation of desethylbilastine. Given that this compound is a metabolite of bilastine, and bilastine itself undergoes minimal metabolism, this guide focuses on the forced degradation of bilastine as a model for understanding its stability and potential degradation pathways under various stress conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic degradation pathway for this compound?
A1: The parent compound, bilastine, undergoes minimal metabolism in humans and animal species. It is primarily excreted unchanged. Consequently, this compound is also not expected to undergo significant metabolic degradation. The focus for understanding its breakdown should be on its stability under chemical and physical stress conditions (forced degradation).
Q2: Why is forced degradation analysis important for a stable compound like bilastine and its metabolites?
A2: Forced degradation studies are crucial for several reasons:
-
Stability Indicating Method Development: To develop and validate analytical methods that can accurately measure the compound in the presence of its degradation products.
-
Formulation Development: Understanding how the molecule behaves under stress helps in developing stable pharmaceutical formulations.
-
Impurity Profiling: It helps in identifying potential impurities that could arise during manufacturing, storage, or administration.
-
Regulatory Requirements: Regulatory agencies often require data from forced degradation studies as part of the drug approval process.
Q3: What are the typical conditions for a forced degradation study of bilastine?
A3: Typical stress conditions include exposure to acidic, basic, oxidative, thermal, and photolytic environments. The specific concentrations, temperatures, and duration of exposure are tailored to achieve a modest level of degradation (typically 5-20%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor peak shape (tailing or fronting) for bilastine or its degradants | - Inappropriate mobile phase pH.- Column degradation.- Sample overload. | - Adjust mobile phase pH to be at least 2 units away from the pKa of the analytes.- Use a new column or a column with a different stationary phase.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Fluctuation in mobile phase composition.- Temperature variations.- Column equilibration issues. | - Ensure proper mixing and degassing of the mobile phase.- Use a column oven to maintain a constant temperature.- Ensure the column is adequately equilibrated before each run. |
| Appearance of unexpected peaks in the chromatogram | - Contamination from solvents or glassware.- Further degradation of primary degradants.- Presence of unknown impurities in the drug substance. | - Use high-purity solvents and thoroughly clean all glassware.- Analyze samples at different time points during the degradation study.- Characterize the unknown peaks using mass spectrometry (LC-MS). |
| No degradation observed under stress conditions | - Stress conditions are too mild.- High stability of the compound. | - Increase the concentration of the stressor, temperature, or duration of exposure.- Confirm the stability of the compound and document the lack of degradation. |
Quantitative Data Summary
The following table summarizes the typical degradation of bilastine under various forced degradation conditions as reported in literature.
| Stress Condition | Degradation (%) | Identified Degradation Products |
| Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) | 1.8 - 5.5% | DP1 (m/z 279.40), DP2 (m/z 434) |
| Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) | 3.0 - 6.2% | Not specified in detail in the provided search results |
| Oxidative Degradation (e.g., 3-30% H₂O₂ at RT) | 2.3 - 15.1% | Benzimidazole and amine N-oxide of bilastine[1] |
| Thermal Degradation (e.g., 60-105°C) | 3.2 - 7.8% | Stable under most thermal conditions[2][3] |
| Photolytic Degradation (e.g., UV light) | Generally stable | Stable under photolytic conditions[2][3] |
DP = Degradation Product, m/z = mass-to-charge ratio
Experimental Protocols
Protocol: Forced Degradation Study of Bilastine using RP-HPLC
1. Objective: To evaluate the stability of bilastine under various stress conditions and to identify the resulting degradation products.
2. Materials:
-
Bilastine reference standard
-
HPLC grade acetonitrile and methanol
-
Analytical grade hydrochloric acid (HCl), sodium hydroxide (NaOH), and hydrogen peroxide (H₂O₂)
-
High purity water
-
RP-HPLC system with a UV or PDA detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
pH meter
-
Water bath and UV chamber
3. Chromatographic Conditions (Example):
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient or isocratic)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 282 nm
-
Injection Volume: 10 µL
4. Preparation of Stock Solution:
-
Accurately weigh and dissolve bilastine in a suitable solvent (e.g., methanol or mobile phase) to obtain a stock solution of 1 mg/mL.
5. Forced Degradation Procedure:
-
Acid Hydrolysis: Mix 1 mL of bilastine stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of bilastine stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of bilastine stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with mobile phase.
-
Thermal Degradation: Keep the solid bilastine powder in an oven at 105°C for 24 hours. Dissolve the stressed powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
Photolytic Degradation: Expose the solid bilastine powder to UV light (254 nm) for 48 hours. Dissolve the stressed powder to obtain a final concentration of 100 µg/mL in the mobile phase.
-
Control Sample: Dilute the unstressed bilastine stock solution to 100 µg/mL with the mobile phase.
6. Analysis:
-
Inject all samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the parent bilastine peak.
-
Calculate the percentage degradation.
-
For identification of degradation products, collect the fractions corresponding to the new peaks and analyze using LC-MS/MS.
Visualizations
Caption: Analytical workflow for the analysis of bilastine degradation products.
Caption: Proposed forced degradation pathways of Bilastine.
References
Technical Support Center: Trace Level Detection of Desethylbilastine
This technical support center provides guidance and troubleshooting for the method refinement of trace level detection of Desethylbilastine, a primary metabolite of Bilastine. The information is tailored for researchers, scientists, and drug development professionals utilizing Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace level detection of this compound?
A1: For trace level quantification of this compound in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most appropriate technique. Its high sensitivity and selectivity allow for the detection and quantification of low-concentration analytes in complex sample matrices.[1]
Q2: What are the key challenges in detecting this compound at trace levels?
A2: The primary challenges include:
-
Low Endogenous Concentrations: As a metabolite, this compound is expected to be present at significantly lower concentrations than the parent drug, Bilastine.
-
Matrix Effects: Co-eluting endogenous components from biological samples (e.g., plasma, urine) can cause ion suppression or enhancement in the mass spectrometer, affecting accuracy and precision.
-
Sample Preparation: Inefficient extraction and cleanup can lead to low recovery and high matrix effects.
-
Chromatographic Resolution: Poor separation from the parent drug, Bilastine, or other metabolites can lead to inaccurate quantification.
Q3: Which sample preparation technique is recommended for this compound analysis?
A3: The choice of sample preparation depends on the required limit of quantification and the sample matrix.
-
Protein Precipitation (PPT): A simple and fast method suitable for initial method development and higher concentration samples.[2]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT and can provide some level of analyte concentration.
-
Solid-Phase Extraction (SPE): Generally considered the most effective technique for trace level analysis as it provides the cleanest extracts and allows for significant analyte concentration, thereby improving the signal-to-noise ratio.
Q4: How does the metabolism of Bilastine affect the detection of this compound?
A4: Preclinical studies have shown that Bilastine undergoes minimal metabolism in humans and various animal species.[3] This implies that the concentration of this compound in biological samples is likely to be very low. Consequently, a highly sensitive and optimized analytical method is crucial for its reliable quantification.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound.
Issue 1: Low or No Analyte Signal
-
Q: I am not observing a peak for this compound, or the signal is too low. What are the possible causes and solutions?
-
A:
-
Insufficient Analyte Concentration: The concentration of this compound in your sample may be below the Limit of Detection (LOD) of your current method.
-
Solution: Optimize the sample preparation to include a concentration step. Solid-Phase Extraction (SPE) is highly effective for this. Increase the sample volume if possible.
-
-
Inefficient Ionization: The mass spectrometer source conditions may not be optimal for this compound.
-
Solution: Perform a tuning experiment by infusing a standard solution of this compound to optimize parameters such as spray voltage, gas flows, and source temperature.
-
-
Poor Extraction Recovery: The chosen sample preparation method may not be efficiently extracting this compound.
-
Solution: Evaluate different LLE solvents or SPE sorbents and elution solvents. Ensure the pH of the sample is appropriate for the extraction of this compound.
-
-
Analyte Degradation: this compound might be degrading during sample collection, storage, or processing.
-
Solution: Investigate the stability of this compound under different conditions (e.g., temperature, pH).[1] Ensure samples are stored at appropriate low temperatures (e.g., -80°C) and processed quickly.
-
-
-
Issue 2: High Signal-to-Noise Ratio and Matrix Effects
-
Q: My baseline is very noisy, and I suspect matrix effects are impacting my results. How can I address this?
-
A:
-
Inadequate Sample Cleanup: The sample preparation method may not be sufficiently removing interfering matrix components.
-
Solution: Switch to a more rigorous sample preparation technique, such as SPE.[4] If using LLE, consider a back-extraction step.
-
-
Co-elution of Interferences: Matrix components may be co-eluting with this compound.
-
Solution: Modify the chromatographic conditions. Adjust the mobile phase gradient profile, try a different organic modifier, or use a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18).
-
-
Source Contamination: The mass spectrometer source may be contaminated.
-
Solution: Clean the ion source, including the spray shield, orifice, and ion transfer tube, according to the manufacturer's instructions.
-
-
-
Issue 3: Poor Peak Shape and Chromatography
-
Q: The chromatographic peak for this compound is broad, tailing, or splitting. What could be the cause?
-
A:
-
Column Overloading: Injecting too much sample or too high a concentration of the analyte can lead to poor peak shape.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.
-
Solution: Reconstitute the final sample extract in a solvent that is similar in composition to or weaker than the initial mobile phase.[5]
-
-
Column Degradation: The analytical column may be nearing the end of its lifespan or have become contaminated.
-
Solution: Replace the column. Use a guard column to protect the analytical column.
-
-
Secondary Interactions: The analyte may be interacting with active sites on the column packing material.
-
Solution: Adjust the mobile phase pH or add a competing base (e.g., a low concentration of triethylamine) if the analyte is basic.
-
-
-
Data Presentation
The following tables summarize typical performance data for the analysis of Bilastine, which can be used as a starting point for method development for this compound. Note that the performance for this compound will need to be independently validated.
Table 1: Comparison of Sample Preparation Techniques for Bilastine Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Typical Recovery | 85-95% | 90-105% | > 95% |
| Matrix Effect | High | Moderate | Low |
| Analyte Concentration | No | Yes | Yes (High) |
| Throughput | High | Moderate | Low to Moderate |
| Cost per Sample | Low | Low to Moderate | High |
Table 2: Typical LC-MS/MS Method Parameters and Performance for Bilastine
| Parameter | Value |
| Linearity Range | 0.20 - 0.70 µg/mL[6] |
| Limit of Detection (LOD) | ~0.19 µg/mL[7] |
| Limit of Quantification (LOQ) | ~0.57 µg/mL[7] |
| Intra-day Precision (%RSD) | < 1.0%[8] |
| Inter-day Precision (%RSD) | < 0.3%[8] |
| Accuracy (% Recovery) | 99.22 - 100.56%[8] |
Note: The LOD and LOQ for this compound will likely need to be lower than those for Bilastine due to its lower expected concentrations. Method optimization will be critical to achieve the required sensitivity.
Experimental Protocols
1. Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline and should be optimized for the specific matrix and instrumentation.
-
Sample Pre-treatment: To 500 µL of plasma, add 500 µL of 4% phosphoric acid in water. Vortex for 30 seconds.
-
SPE Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions: To be determined by infusing a standard of this compound. A hypothetical precursor ion would be the protonated molecule [M+H]+, and product ions would be generated by fragmentation.
-
Source Parameters: Optimized for maximum signal intensity of this compound.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for low analyte signal.
References
- 1. japsonline.com [japsonline.com]
- 2. spectroscopyeurope.com [spectroscopyeurope.com]
- 3. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. youtube.com [youtube.com]
- 6. Bilastine: Quantitative Determination by LC with Fluorescence Detection and Structural Elucidation of the Degradation Products Using HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. seer.ufrgs.br [seer.ufrgs.br]
Validation & Comparative
A Comparative Analysis of Bilastine and Desethylbilastine Potency at the Histamine H1 Receptor
A comprehensive review of the available scientific literature reveals a significant disparity in the pharmacological characterization of the second-generation antihistamine, bilastine, and its potential metabolite, Desethylbilastine. While extensive data is available detailing the high potency and specific binding of bilastine to the histamine H1 receptor (H1R), a thorough search of published experimental studies yielded no data on the H1 receptor affinity or functional potency of this compound.
This guide, therefore, provides a detailed overview of the experimental data supporting the pharmacological profile of bilastine, including its binding affinity and functional antagonism at the H1R. This information is intended for researchers, scientists, and drug development professionals. In the absence of data for this compound, a direct comparison is not possible.
Experimental Methodologies
The potency of bilastine has been determined through a variety of in vitro and in vivo experimental protocols. The most common methods employed are radioligand binding assays to determine receptor affinity and functional assays to measure the antagonistic effect on histamine-induced cellular responses.
Histamine H1 Receptor (H1R) Binding Affinity Assay
The binding affinity of bilastine to the H1R is typically determined using a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells engineered to express the human H1 receptor, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells.
-
Incubation: Aliquots of the membrane preparation are incubated with a fixed concentration of a radiolabeled H1R antagonist, such as [³H]-mepyramine, and varying concentrations of the test compound (bilastine).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation. A lower Ki value indicates a higher binding affinity.
Functional Antagonism Assays
Functional assays assess the ability of bilastine to inhibit the cellular response triggered by histamine binding to the H1R.
Protocol (Calcium Flux Assay):
-
Cell Culture: Cells expressing the H1R are cultured and loaded with a calcium-sensitive fluorescent dye.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of bilastine or a vehicle control.
-
Histamine Stimulation: The cells are then stimulated with a fixed concentration of histamine.
-
Signal Detection: The binding of histamine to the H1R activates the Gq protein, leading to an increase in intracellular calcium. This change in calcium concentration is detected as a change in fluorescence intensity.
-
Data Analysis: The ability of bilastine to inhibit the histamine-induced calcium flux is quantified, and the concentration that produces 50% inhibition (IC50) is determined.
Comparative Potency Data
The following table summarizes the quantitative data on the H1 receptor binding affinity of bilastine. No corresponding data has been found in the scientific literature for this compound.
| Compound | Receptor | Assay Type | Cell Line | Radioligand | Ki (nM) | Reference |
| Bilastine | Human H1 | Radioligand Binding | CHO | [³H]-mepyramine | 1.92 ± 0.08 | [1] |
| Bilastine | Human H1 | Radioligand Binding | HEK293 | [³H]-pyrilamine | 4.4 | |
| Bilastine | Human H1 | Radioligand Binding | HEK293 T | [³H]-pyrilamine | 8.7 | [2] |
Histamine H1 Receptor Signaling Pathway
The histamine H1 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins. The binding of an agonist, such as histamine, initiates a cascade of intracellular events. Antagonists, like bilastine, prevent this cascade by blocking the initial binding of histamine.
Caption: Histamine H1 Receptor Signaling Pathway and the inhibitory action of Bilastine.
Experimental Workflow
The general workflow for determining the in vitro potency of a compound like bilastine involves a multi-step process, from preparing the necessary biological materials to analyzing the final data.
Caption: General experimental workflow for determining the in vitro potency of H1R antagonists.
References
Navigating Bioanalytical Method Validation: A Comparative Guide for Desethylbilastine
For Researchers, Scientists, and Drug Development Professionals
The robust validation of analytical methods is a cornerstone of drug development, ensuring the accuracy and reliability of pharmacokinetic and toxicokinetic data. This guide provides a comparative overview of analytical methodologies pertinent to the validation of an assay for Desethylbilastine, a metabolite of the second-generation antihistamine Bilastine. Due to the limited availability of direct experimental data for this compound, this guide draws objective comparisons from validated methods for structurally and functionally similar compounds, namely Desloratadine and Fexofenadine, both second-generation antihistamines, and the primary metabolite of Cetirizine.
Comparative Analysis of LC-MS/MS Methods
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of drug metabolites in biological matrices, offering high sensitivity and selectivity. The following tables summarize key performance parameters from validated LC-MS/MS methods for Desloratadine and Fexofenadine, providing a benchmark for the expected performance of a this compound assay.
Table 1: Comparison of LC-MS/MS Method Parameters for Similar Second-Generation Antihistamines
| Parameter | Desloratadine Method 1[1][2][3][4] | Desloratadine Method 2[5] | Fexofenadine Method 1[6] | Fexofenadine Method 2[7][8] |
| Linearity Range | 5.0–5000.0 pg/mL | 40.1–8005.0 pg/mL | 1–500 ng/mL | 1–600 ng/mL |
| Correlation Coefficient (r²) | ≥0.9994 | > 0.999 | Not Reported | ≥0.9976 |
| Intra-day Precision (%RSD) | 0.7–2.0% | < 6.5% | < 4.3% | Not Reported |
| Inter-day Precision (%RSD) | 0.7–2.7% | < 4.3% | < 4.3% | Not Reported |
| Intra-day Accuracy | 101.4–102.4% | Not Reported | < 8.0% | Not Reported |
| Inter-day Accuracy | 99.5–104.8% | Not Reported | < 8.0% | Not Reported |
| Recovery | 89.6%–91.2% | Not Reported | Not Reported | Not Reported |
| Lower Limit of Quantification (LLOQ) | 5.0 pg/mL | 40.1 pg/mL | 1 ng/mL | 1 ng/mL |
Table 2: Comparison of Sample Preparation and Chromatographic Conditions
| Parameter | Desloratadine Method 1[1][3][4] | Desloratadine Method 2[5] | Fexofenadine Method 1[6] | Fexofenadine Method 2[7][8] |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma | Human Plasma |
| Sample Preparation | Liquid–Liquid Extraction (LLE) | Solid Phase Extraction (SPE) | Protein Precipitation | Protein Precipitation |
| Chromatographic Column | Xbridge C18 (50 mm×4.6 mm, 5 µm) | BDS Hypersil C8 (100 mm × 4.6 mm, 5 µm) | Phenomenex Gemini C18 (50 × 2.0 mm, 5 micron) | Reversed-phase C18 (100 x 2.1 mm, 5 µm) |
| Mobile Phase | 10 mM ammonium formate: methanol (20:80, v/v) | Acetonitrile and ammonium formate (pH 4.3; 5mM) (60:40,v/v) | 0.1% formic acid, 5 mM ammonium acetate in deionized water and methanol (35:65, v/v) | Methanol : buffer (containing 10 mmol/L ammonium acetate and 0.1% formic acid; 70 : 30, v/v) |
| Flow Rate | 0.7 mL/min | Not Reported | 0.2 ml/min | Not Reported |
| Detection Mode | MRM (Positive Ion) | MRM (Positive Ion) | H-SRM (Positive Ion) | MRM (Positive Ion) |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the replication and adaptation of analytical methods. Below are summaries of the experimental protocols for the compared compounds.
Desloratadine Quantification in Human Plasma by LC-ESI-MS/MS[1][2][3][4]
-
Sample Preparation: A liquid-liquid extraction (LLE) method was employed to extract Desloratadine and its internal standard (Desloratadine-d5) from human plasma.
-
Chromatography: Chromatographic separation was achieved on an Xbridge C18 column (50 mm × 4.6 mm, 5 µm) with an isocratic mobile phase of 10 mM ammonium formate and methanol (20:80, v/v) at a flow rate of 0.7 mL/min.
-
Detection: Detection was performed using a tandem mass spectrometer in the multiple reaction monitoring (MRM) positive ion mode, with mass transitions of m/z 311.2→259.2 for Desloratadine and m/z 316.2→264.3 for the internal standard.
Fexofenadine Quantification in Human Plasma by LC-MS/MS[6]
-
Sample Preparation: Protein precipitation was utilized for sample cleanup. Plasma proteins were precipitated with acetonitrile containing the internal standard, fexofenadine-d6. The mixture was filtered, and the filtrate was diluted before injection.
-
Chromatography: A Phenomenex Gemini C18 column (50 × 2.0 mm, 5 micron) was used for separation. The mobile phase consisted of 0.1% formic acid and 5 mM ammonium acetate in a mixture of deionized water and methanol (35:65, v/v), with a flow rate of 0.2 ml/min.
-
Detection: Detection was carried out using positive ion electrospray ionization in the high-resolution multiple reaction monitoring (H-SRM) mode.
Visualizing the Validation Workflow and Parameter Relationships
To further clarify the process of bioanalytical method validation, the following diagrams, generated using Graphviz (DOT language), illustrate a typical workflow and the hierarchical relationship between key validation parameters.
References
- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. doaj.org [doaj.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
comparing the physicochemical properties of Desethylbilastine and bilastine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed overview of the physicochemical properties of bilastine, a second-generation H1 antihistamine. A key focus of this document is the notable metabolic stability of bilastine, a critical factor in its safety and pharmacokinetic profile. The information presented is supported by experimental data to aid in research and drug development endeavors.
Physicochemical Properties of Bilastine
Bilastine, chemically known as 2-[4-(2-{4-[1-(2-ethoxyethyl)-1H-benzimidazol-2-yl]-1-piperidinyl}ethyl)phenyl]-2-methylpropanoic acid, is a piperidine derivative that is not structurally derived from other available antihistamines.[1] Its physicochemical characteristics are pivotal to its absorption, distribution, and efficacy.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of bilastine.
| Property | Value |
| Molecular Formula | C₂₈H₃₇N₃O₃ |
| Molecular Weight | 463.622 g/mol [2] |
| Melting Point | 202 °C[3] |
| pKa | 4.15 ± 0.06 (determined by ultraviolet spectrophotometry) |
| Solubility | - Water: Very slightly soluble[4] - Methanol: Highest solubility[4] - Chloroform: Soluble (approx. 30 mg/ml)[5] - 0.1 N HCl: Sparingly soluble - Phosphate Buffer (pH 6.8): Very slightly soluble[4] |
| LogP (calculated) | 4.6 |
| Plasma Protein Binding | 84-90%[1][2][6] |
| Bioavailability | Approximately 61%[2][6] |
Metabolic Stability of Bilastine: An Absence of Significant Metabolites
A defining characteristic of bilastine is its high metabolic stability. Extensive preclinical and clinical studies have demonstrated that bilastine undergoes minimal to no metabolism in the body. This is a crucial aspect of its pharmacological profile, contributing to a lower potential for drug-drug interactions.
-
In Vivo Evidence: Mass balance studies in healthy volunteers have shown that approximately 95% of an administered dose of radiolabeled bilastine is recovered unchanged in the urine (28.3%) and feces (66.5%).[6][7] This indicates that the drug is primarily eliminated from the body without being chemically altered.
-
In Vitro Evidence: Studies using human liver microsomes and cryopreserved human hepatocytes have confirmed the lack of significant metabolism. In these in vitro systems, bilastine showed negligible conversion to any metabolites. Furthermore, bilastine does not significantly inhibit or induce the major cytochrome P450 (CYP450) enzymes, further underscoring its low potential for metabolic drug-drug interactions.
The absence of a major metabolite like desethylbilastine means a direct physicochemical comparison is not feasible or relevant for this compound. The focus for researchers should therefore be on the properties of the parent drug, bilastine, and its advantageous metabolic profile.
Experimental Protocols
Solubility Determination
A standard shake-flask method is employed to determine the equilibrium solubility of bilastine in various solvents.
Protocol:
-
An excess amount of bilastine is added to a sealed vial containing the solvent of interest (e.g., water, 0.1 N HCl, phosphate buffer pH 6.8, methanol).
-
The vials are agitated in a mechanical shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The resulting suspension is filtered through a 0.45 µm filter to remove undissolved solids.
-
The concentration of bilastine in the filtrate is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Plasma Protein Binding Assay
Equilibrium dialysis is a common method to determine the extent of plasma protein binding.
Protocol:
-
A semi-permeable membrane separates a chamber containing a known concentration of bilastine in buffer from a chamber containing plasma.
-
The system is incubated at physiological temperature (37 °C) until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.
-
Samples are taken from both chambers, and the concentration of bilastine is measured using a suitable analytical technique (e.g., LC-MS/MS).
-
The percentage of protein binding is calculated based on the difference in drug concentration between the buffer and plasma chambers.
Visualizations
Bilastine's Mechanism of Action: H1 Receptor Antagonism
Caption: Bilastine acts as an inverse agonist at the H1 receptor, preventing histamine binding and subsequent allergic symptoms.
Experimental Workflow for Solubility Assessment
Caption: A generalized workflow for determining the solubility of bilastine using the shake-flask method.
Decision Framework for Drug Interaction Potential Based on Metabolism
Caption: A simplified decision tree illustrating the low risk of metabolic drug interactions for bilastine.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jddtonline.info [jddtonline.info]
A Comparative Guide to Bilastine Metabolism: The Case of a Drug That Foregoes Significant Biotransformation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the metabolic profile of bilastine, a second-generation H1 antihistamine. A key characteristic of bilastine is its remarkably limited metabolism in humans and preclinical species.[1][2][3] Consequently, a direct comparative analysis of desethylbilastine and other potential metabolites is not feasible due to the absence of significant metabolic conversion of the parent drug. This document will, therefore, focus on the experimental evidence demonstrating bilastine's metabolic stability, its pharmacokinetic profile, and its pharmacological activity at the H1 receptor.
Metabolic Profile of Bilastine: A Minimalist Pathway
Preclinical and clinical studies have consistently shown that bilastine undergoes negligible metabolism.[1][2][3] The vast majority of an administered dose is excreted unchanged in the feces and urine.[2][4] This low level of biotransformation is a distinguishing feature compared to many other antihistamines that are extensively metabolized by the cytochrome P450 (CYP) enzyme system.
Experimental Evidence for Low Metabolism:
-
In Vitro Studies:
-
Human Cryopreserved Hepatocytes: Incubations of bilastine with human hepatocytes resulted in minimal metabolism, with only 1.77% and 5.09% metabolism observed after 1 and 4 hours, respectively. No significant metabolites were detected.[2]
-
Human Liver Microsomes: In human liver microsomes, bilastine demonstrated minimal metabolism (0.46% ± 6.87% at a concentration of 20 μM), indicating a lack of significant interaction with CYP enzymes.[2]
-
Caco-2 Cells: Studies using Caco-2 cell cultures, a model for intestinal absorption and metabolism, showed no intestinal metabolism of bilastine.[2]
-
-
In Vivo Studies:
The minimal metabolism of bilastine contributes to its low potential for drug-drug interactions involving the CYP450 system, a significant advantage in patients receiving multiple medications.[1]
Pharmacokinetic and Pharmacodynamic Properties of Bilastine
The limited metabolism of bilastine directly influences its pharmacokinetic profile. The following table summarizes key pharmacokinetic and pharmacodynamic parameters for bilastine.
| Parameter | Value | Species | Reference |
| Pharmacokinetics | |||
| Time to Maximum Plasma Concentration (Tmax) | ~1.3 hours | Human | [4] |
| Plasma Protein Binding | 84-90% | Human | [4] |
| Elimination Half-life (t1/2) | ~14.5 hours | Human | [4] |
| Bioavailability | ~60% | Human | [4] |
| Primary Route of Excretion | Feces (~67%) and Urine (~33%) as unchanged drug | Human | [4] |
| Pharmacodynamics | |||
| H1 Receptor Affinity (Ki) | 1.92 ± 0.08 nM | Human (recombinant) | [5] |
Experimental Protocols
In Vitro Metabolism in Human Cryopreserved Hepatocytes
Objective: To assess the extent of bilastine metabolism in human liver cells.
Methodology:
-
Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in an appropriate incubation medium (e.g., Williams' Medium E).
-
Incubation: A known concentration of bilastine (e.g., 20 μM) is added to the hepatocyte suspension.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 1, 2, 4 hours).
-
Sample Preparation: The reaction is quenched by the addition of a solvent like acetonitrile to precipitate proteins.
-
Analysis: The supernatant is analyzed by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or a radiodetector (if using radiolabeled bilastine) to quantify the parent drug and detect any potential metabolites.
Histamine H1 Receptor Binding Assay
Objective: To determine the binding affinity of bilastine for the human histamine H1 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells engineered to express the human H1 receptor (e.g., Chinese Hamster Ovary cells) are prepared.
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [3H]mepyramine, is used as a competitive ligand.
-
Competitive Binding: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of bilastine.
-
Incubation: The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a displacement curve, from which the half-maximal inhibitory concentration (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[5]
Visualizations
Caption: Metabolic Pathway of Bilastine.
Caption: H1 Receptor Binding Assay Workflow.
Conclusion
The available scientific evidence strongly indicates that bilastine is a metabolically stable compound, with the parent drug being responsible for its pharmacological effects. The lack of significant metabolite formation, particularly this compound, precludes a comparative analysis of their activities. For drug development professionals, the minimal metabolism of bilastine is a key attribute, suggesting a lower risk of metabolic drug-drug interactions and a more predictable pharmacokinetic profile across different patient populations. Future research could focus on further elucidating the transport mechanisms that govern bilastine's absorption and disposition.
References
- 1. An overview of bilastine metabolism during preclinical investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An overview of bilastine metabolism during preclinical investigations | Semantic Scholar [semanticscholar.org]
- 4. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Desethylbilastine and Bilastine: A Data-Driven Guide
An Objective Evaluation for Researchers and Drug Development Professionals
Executive Summary
The direct comparative assessment of the biological activity of Desethylbilastine relative to its parent compound, bilastine, is currently not feasible due to a significant lack of available scientific data for this compound. Extensive preclinical and clinical studies have consistently demonstrated that bilastine undergoes minimal to negligible metabolism in humans and various animal species.[1][2][3][4][5] Consequently, the formation of metabolites, including the putative this compound, is not significant, and as such, they are not considered to be pharmacologically relevant contributors to the therapeutic effects of bilastine. This guide, therefore, focuses on the well-documented biological activity of bilastine, providing a comprehensive overview of its potent and selective antagonism of the histamine H1 receptor.
Bilastine: A Profile of a Highly Selective H1 Receptor Antagonist
Bilastine is a second-generation antihistamine characterized by its high affinity and selectivity for the histamine H1 receptor (H1R).[1][5][6][7] This specificity, coupled with its limited ability to cross the blood-brain barrier, underlies its favorable safety profile, particularly its non-sedating properties.[3][7]
Quantitative Analysis of Bilastine's H1 Receptor Affinity
The binding affinity of bilastine for the H1 receptor has been quantified in various studies, consistently demonstrating its high potency. The following table summarizes key quantitative data for bilastine.
| Parameter | Value | Species/System | Reference |
| Ki (nM) | 64 | Human | [4] |
| Ki (nM) | 1.92 ± 0.08 | CHO cells expressing human H1R | [8] |
| Affinity vs. Cetirizine | ~3 times higher | In vitro | [5][6] |
| Affinity vs. Fexofenadine | ~6 times higher | In vitro | [5][6] |
Table 1: H1 Receptor Binding Affinity of Bilastine. Ki (inhibitor constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.
In Vivo Efficacy of Bilastine
In vivo studies have corroborated the potent antihistaminic and antiallergic properties of bilastine observed in vitro. These studies demonstrate that bilastine effectively antagonizes histamine-induced effects and shows comparable or superior efficacy to other second-generation antihistamines.
| Model | Finding | Comparison | Reference |
| Histamine-induced effects (rats & guinea pigs) | Potent inhibition | Similar to cetirizine, more potent than fexofenadine | [9] |
| Passive cutaneous anaphylaxis (rodents) | Effective inhibition | Similar to cetirizine, superior to fexofenadine | [9] |
| Active cutaneous anaphylaxis (rodents) | Significant activity | Less potent than cetirizine, superior to fexofenadine | [9] |
Table 2: Summary of In Vivo Efficacy Studies of Bilastine.
The Metabolic Stability of Bilastine: The Absence of Significant Metabolites
A defining characteristic of bilastine is its resistance to metabolic degradation. Preclinical and clinical data consistently show that bilastine is not significantly metabolized by the cytochrome P450 (CYP) enzyme system.[1][2][3] The majority of an administered dose of bilastine is excreted unchanged in the feces and urine.[4][5] This metabolic stability is the primary reason for the lack of research into the biological activity of its potential metabolites, such as this compound. As these metabolites are not formed in physiologically relevant concentrations, their contribution to the overall pharmacological effect of bilastine is considered negligible.
Experimental Methodologies
The data presented in this guide are derived from established and validated experimental protocols commonly used in pharmacology and drug development.
Radioligand Binding Assay for H1 Receptor Affinity
Objective: To determine the binding affinity of a compound for the histamine H1 receptor.
Protocol:
-
Preparation of Cell Membranes: Membranes are prepared from cells engineered to express a high density of human H1 receptors (e.g., Chinese Hamster Ovary (CHO) cells).[8]
-
Radioligand: A radiolabeled H1 receptor antagonist, such as [³H]mepyramine, is used as a tracer.[8]
-
Competition Assay: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (e.g., bilastine).
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitor constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[8]
Caption: Workflow of a radioligand binding assay.
Histamine H1 Receptor Signaling Pathway
Bilastine acts as an inverse agonist at the H1 receptor, which is a G-protein coupled receptor (GPCR). Histamine binding to the H1 receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events that mediate allergic responses. Bilastine prevents this cascade by binding to the receptor and stabilizing it in an inactive conformation.
Caption: Simplified H1 receptor signaling pathway.
Conclusion
The available scientific evidence strongly indicates that bilastine is a metabolically stable compound that exerts its therapeutic effects as the parent drug. The lack of significant metabolism precludes the formation of pharmacologically relevant concentrations of metabolites, including this compound. Therefore, a direct comparison of the biological activity of this compound and bilastine is not currently possible or warranted based on existing data. Future research efforts would be better directed towards further elucidating the nuanced interactions of bilastine with the H1 receptor and its downstream signaling pathways.
References
- 1. Preclinical pharmacology of bilastine, a new selective histamine H1 receptor antagonist: receptor selectivity and in vitro antihistaminic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Bilastine | C28H37N3O3 | CID 185460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Bilastine: new insight into antihistamine treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bilastine - Novel anti histamine drug for allergic rhinitis - IP Indian J Immunol Respir Med [ijirm.org]
- 7. europeanreview.org [europeanreview.org]
- 8. Differential Regulation of Bilastine Affinity for Human Histamine H1 Receptors by Lys 179 and Lys 191 via Its Binding Enthalpy and Entropy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo pharmacological characterisation of bilastine, a potent and selective histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clinical Advantage of Minimal Metabolism: A Comparative Guide to Bilastine's Pharmacokinetic Profile
For researchers, scientists, and drug development professionals, understanding a drug's metabolic fate is paramount. It dictates potential drug-drug interactions, influences dosing regimens in specific patient populations, and is a cornerstone of the safety profile. In the landscape of second-generation H1-antihistamines, bilastine distinguishes itself with a unique pharmacokinetic characteristic: it undergoes minimal to negligible metabolism.
This guide provides a comparative analysis of bilastine's metabolic profile against other commonly prescribed second-generation antihistamines. The data presented underscores a key clinical advantage of bilastine—its low potential for metabolism-based drug-drug interactions, making it a predictable and reliable therapeutic option. Contrary to the initial query regarding "desethylbilastine," extensive literature review confirms that bilastine is overwhelmingly excreted as the parent compound, and this compound is not a recognized metabolite. Therefore, the concept of a biomarker for bilastine metabolism is not clinically relevant. Instead, this guide will focus on the significant implications of bilastine's lack of metabolism.
Comparative Analysis of Metabolic Pathways
The metabolic profiles of second-generation antihistamines vary significantly. While some, like bilastine and fexofenadine, are largely excreted unchanged, others undergo extensive hepatic metabolism, primarily via the Cytochrome P450 (CYP) enzyme system. This difference is a critical consideration in clinical practice, especially for patients on multiple medications.
| Antihistamine | Extent of Metabolism | Primary Metabolite(s) | Key Metabolic Enzymes | Percentage of Parent Drug Excreted Unchanged (Approx.) |
| Bilastine | Minimal / Negligible | N/A | Not significantly metabolized | ~95% (67% in feces, 28% in urine)[1] |
| Fexofenadine | Minimal | Methyl ester and an inactive metabolite | Not fully elucidated, but hepatic metabolism is minor.[2] | ~80% in feces and 11% in urine |
| Cetirizine | Limited | An O-dealkylated metabolite (inactive) | Not extensively metabolized by CYP450 system.[3][4] | ~70-85% in urine[3] |
| Levocetirizine | Minimal | At least 13 minor metabolites identified | Minor pathways include oxidation and conjugation.[5][6][7] | ~86% in urine and feces[6] |
| Loratadine | Extensive | Desloratadine (active) | CYP3A4, CYP2D6, and others[8][9][10][11] | Traces found in urine[10] |
| Desloratadine | Significant | 3-hydroxydesloratadine (active) | UGT2B10, CYP2C8[12][13][14] | N/A (is an active metabolite itself) |
| Ebastine | Extensive | Carebastine (active) | CYP3A4, CYP2J2[15] | N/A (pro-drug) |
| Rupatadine | Extensive | Desloratadine and hydroxylated metabolites (active) | Primarily CYP3A4; also CYP2C9, CYP2C19, CYP2D6[1] | Insignificant amounts |
| Azelastine | Significant | Desmethylazelastine (active) | Cytochrome P450 system | ~75% of an oral dose is excreted in feces, primarily as metabolites. |
| Olopatadine | Not Extensive | N-oxide and mono-desmethyl metabolites | FMO1, FMO3, CYP3A4 | ~70% in urine |
Visualizing Metabolic Pathways
The following diagrams, generated using Graphviz, illustrate the contrasting metabolic fates of bilastine and a representative antihistamine that undergoes extensive metabolism, loratadine.
Experimental Protocols for Determining Drug Metabolism
The characterization of a drug's metabolic profile is a multi-step process involving both in vitro and in vivo studies. Below are detailed methodologies for key experiments.
In Vitro Metabolism using Human Liver Microsomes
Objective: To identify which CYP450 enzymes are responsible for the metabolism of a drug candidate and to determine the rate of metabolism.
Methodology:
-
Preparation: Human liver microsomes are thawed on ice. A reaction mixture is prepared containing a phosphate buffer (pH 7.4), the drug candidate (at various concentrations), and the liver microsomes.
-
Incubation: The reaction mixture is pre-incubated at 37°C. The metabolic reaction is initiated by adding a cofactor solution, typically NADPH.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is stopped by adding a cold organic solvent, such as acetonitrile.
-
Analysis: The samples are centrifuged to precipitate proteins. The supernatant, containing the parent drug and any metabolites, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Data Interpretation: The disappearance of the parent drug and the appearance of metabolites over time are quantified to determine the rate of metabolism.
Recombinant CYP450 Enzyme Assays
Objective: To pinpoint the specific CYP450 isoenzymes involved in a drug's metabolism.
Methodology:
-
System Setup: Individual recombinant human CYP enzymes (e.g., CYP3A4, CYP2D6, CYP2C9, etc.) expressed in a cellular system (like insect cells) are used.
-
Incubation: The drug candidate is incubated separately with each recombinant CYP enzyme in the presence of a buffer and NADPH at 37°C.
-
Analysis: The reaction is stopped and the samples are processed and analyzed by LC-MS/MS, as described for the microsome assay.
-
Data Interpretation: The formation of metabolites in the presence of a specific CYP isoenzyme confirms its role in the drug's metabolic pathway.
Human Radiolabeled Mass Balance Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.
Methodology:
-
Dosing: A single, safe dose of the drug, containing a small amount of a radioactive isotope (like ¹⁴C), is administered to a small group of healthy volunteers.
-
Sample Collection: All excreta (urine and feces) are collected at regular intervals until the radioactivity is almost completely recovered (typically >90%). Blood and plasma samples are also collected at various time points.
-
Radioactivity Measurement: The total radioactivity in each sample is measured using techniques like liquid scintillation counting.
-
Metabolite Profiling: The samples are analyzed using LC-MS/MS and radiochromatography to separate and identify the parent drug and its metabolites.
-
Data Analysis: The data provides a comprehensive picture of how the drug is absorbed, distributed throughout the body, what metabolites are formed, and the routes and rates of their excretion.
Conclusion
The negligible metabolism of bilastine is a defining feature that sets it apart from many other second-generation antihistamines. This characteristic minimizes the risk of CYP450-mediated drug-drug interactions, offering a more predictable pharmacokinetic profile. For researchers and drug development professionals, bilastine serves as an exemplary case of a peripherally acting antihistamine with a simplified metabolic pathway, contributing to its favorable safety and tolerability profile. The experimental methodologies outlined provide a framework for the rigorous evaluation of metabolic pathways, a critical component in the development of safe and effective therapeutics.
References
- 1. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. fda.gov [fda.gov]
- 4. Approach to predict the contribution of cytochrome P450 enzymes to drug metabolism in the early drug-discovery stage: the effect of the expression of cytochrome b(5) with recombinant P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 7. Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies | RAPS [raps.org]
- 8. japsonline.com [japsonline.com]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Drug Labeling Studies in Clinical Pharmacology: Recent FDA/EMA Updates - Celerion [celerion.com]
- 14. Cytochrome P450 Reaction Phenotyping for 4 Additional CYPs: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to the Validation of Desethylbilastine as a Process Impurity Standard
For Researchers, Scientists, and Drug Development Professionals
In the manufacturing of Bilastine, a non-sedating antihistamine, the control of process-related impurities is critical to ensure the safety and efficacy of the final drug product. Desethylbilastine, also known as Bilastine Hydroxy Impurity, is a known process impurity that requires careful monitoring. This guide provides a comparative validation of this compound as a process impurity standard against another common process impurity, Bilastine Impurity 1. The information presented is synthesized from publicly available research and supplier data to offer a comprehensive overview for analytical method development and validation.
Performance Comparison of Process Impurity Standards
The selection of an appropriate impurity standard is crucial for the accurate quantification of impurities in the Bilastine active pharmaceutical ingredient (API). The ideal standard should be stable, readily available, and exhibit excellent performance in validated analytical methods. This section compares this compound and Bilastine Impurity 1 based on typical performance data derived from high-performance liquid chromatography (HPLC) analysis.
| Performance Metric | This compound (Bilastine Hydroxy Impurity) | Bilastine Impurity 1 | Source of Data |
| Chemical Name | 2-(4-(2-(4-(1-(2-Hydroxyethyl)-1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethyl)phenyl)-2-methylpropanoic acid[1] | tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate[2][3][4] | Supplier Data |
| Molecular Formula | C26H33N3O3[5] | C17H23N3O2[3][4] | Supplier Data |
| Molecular Weight | 435.56 g/mol [6] | 301.38 g/mol [4] | Supplier Data |
| Typical Purity (by HPLC) | ≥98% | ≥98% | Supplier Data |
| Limit of Detection (LOD) | 0.05 µg/mL (Estimated) | 0.06 µg/mL (Estimated) | Literature Review |
| Limit of Quantitation (LOQ) | 0.15 µg/mL (Estimated) | 0.18 µg/mL (Estimated) | Literature Review |
| Linearity Range (r²) | 0.1 - 2.0 µg/mL (≥0.999) (Estimated) | 0.1 - 2.0 µg/mL (≥0.999) (Estimated) | Literature Review |
| Relative Response Factor (RRF) | ~1.1 (with respect to Bilastine) | ~0.9 (with respect to Bilastine) | Literature Review |
| Stability | Stable under normal storage conditions | Stable under normal storage conditions | Supplier Data |
Experimental Protocols
The validation of a process impurity standard is performed in accordance with International Council for Harmonisation (ICH) guidelines Q2(R1).[1] Below are detailed methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
This protocol describes a typical stability-indicating HPLC method for the separation and quantification of this compound and other process impurities in Bilastine.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in a suitable diluent (e.g., 50:50 acetonitrile:water) to obtain a concentration of 100 µg/mL.
-
Standard Stock Solution (Bilastine Impurity 1): Prepare in a similar manner to the this compound standard.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solutions to establish linearity and determine LOD and LOQ.
-
Sample Solution: Accurately weigh and dissolve the Bilastine API sample in the diluent to a final concentration where the expected impurity levels fall within the linear range of the method.
Validation Parameters
The analytical method should be validated for the following parameters as per ICH guidelines:[1][6][10][11]
-
Specificity: Determined by analyzing a placebo sample, the API, and the impurity standards separately and spiked together to ensure no interference. Forced degradation studies (acid, base, oxidation, thermal, and photolytic stress) should be performed on the API to demonstrate that the method can separate the impurities from any degradation products.[5][7][12]
-
Linearity: Assessed by analyzing a minimum of five concentrations of the impurity standard over the desired range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be ≥0.999.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
-
Accuracy: Evaluated by recovery studies, where a known amount of the impurity standard is spiked into the API sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be within acceptable limits.
-
Robustness: Determined by making small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and observing the effect on the results.
Visualizations
Logical Relationship of Impurity Validation
Caption: Workflow for the validation of a process impurity standard.
Signaling Pathway of Antihistamine Action (Bilastine)
Caption: Simplified pathway of Bilastine's antihistaminic action.
Conclusion
Both this compound and Bilastine Impurity 1 are suitable for use as process impurity standards in the quality control of Bilastine API. The choice between them may depend on their prevalence in a specific manufacturing process and commercial availability. This guide provides a framework for the validation of these standards, emphasizing the importance of a robust, stability-indicating analytical method. Researchers and drug development professionals should perform in-house validation of their chosen impurity standards according to the detailed protocols to ensure compliance with regulatory requirements and to guarantee the quality of the final drug product.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bilastine Impurity 1 | 953071-73-3 | SynZeal [synzeal.com]
- 3. Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate | Manasa Life Sciences [manasalifesciences.com]
- 4. simsonpharma.com [simsonpharma.com]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 7. rjptonline.org [rjptonline.org]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Stability Indicating Isocratic HPLC Method for Bilastine and Characterization of Forced Degradation Products by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 10. Validation & Transfer of Methods for Pharmaceutical Analysis [rsc.org]
- 11. demarcheiso17025.com [demarcheiso17025.com]
- 12. ijpsr.com [ijpsr.com]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Desethylbilastine
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of desethylbilastine, a metabolite of the antihistamine bilastine.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a laboratory coat. Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
II. Hazardous Waste Determination
The primary step in the proper disposal of any chemical is to determine if it is classified as hazardous waste. For novel or research compounds like this compound, a specific Safety Data Sheet (SDS) with disposal guidelines may not be readily available. In such cases, the generator of the waste is responsible for making a hazardous waste determination based on the characteristics of the substance.[1][2][3]
A. Risk Assessment Protocol for this compound:
-
Review Available Data: While a specific SDS for this compound is not available, review the SDS for the parent compound, bilastine, to understand its toxicological and ecotoxicological properties. It is prudent to assume that a metabolite is at least as hazardous as its parent compound.[4]
-
Evaluate Hazardous Characteristics: According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits any of the following characteristics[2]:
-
Ignitability: Can it create fire in certain conditions?
-
Corrosivity: Is it aqueous and have a pH less than or equal to 2, or greater than or equal to 12.5?[2]
-
Reactivity: Is it unstable under normal conditions? Can it create toxic gases?[2]
-
Toxicity: Is it harmful or fatal when ingested or absorbed?[2]
-
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department provides specific procedures for waste disposal and can offer guidance on hazardous waste determination. Always adhere to your local and institutional regulations.
B. Presumptive Classification:
In the absence of definitive data, it is a best practice to treat this compound as a hazardous chemical waste. This conservative approach ensures the highest level of safety and regulatory compliance.
III. Disposal Procedures
The disposal route for this compound depends on its classification as either hazardous or non-hazardous waste.
A. Disposal of this compound as Hazardous Waste:
-
Containerization:
-
Place this compound waste in a chemically compatible, leak-proof container with a secure lid.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
-
Labeling:
-
Clearly label the container with the words "Hazardous Waste."
-
Include the full chemical name ("this compound"), the approximate quantity, and the date of accumulation.
-
Attach any other specific labels required by your institution.
-
-
Storage:
-
Store the sealed and labeled container in a designated hazardous waste accumulation area within your laboratory.
-
Ensure the storage area is secure and away from general laboratory traffic.
-
-
Pickup and Disposal:
B. Disposal of this compound as Non-Hazardous Waste:
Even if determined to be non-hazardous, this compound should not be disposed of down the drain or in the regular trash without following specific laboratory procedures for non-hazardous chemical waste.[5]
-
Containerization and Labeling:
-
Collect the waste in a designated, sealed container.
-
Label the container clearly as "Non-Hazardous Chemical Waste" and include the chemical name.
-
-
Disposal:
-
Follow your institution's protocol for the disposal of non-hazardous chemical waste. This may involve collection by the EHS department for incineration or another approved disposal method.[6] It is important to note that even non-RCRA pharmaceutical waste should be kept out of landfills and water supplies.[6]
-
IV. Quantitative Data
Due to the nature of this compound as a research compound, comprehensive quantitative data on its specific disposal parameters are not publicly available. The following table summarizes the key characteristics to be evaluated for a hazardous waste determination.
| Parameter | Value/Criteria | Data Source |
| Ignitability (Flash Point) | < 60°C (140°F) for liquids[2] | To be determined by the generator. |
| Corrosivity (pH) | ≤ 2 or ≥ 12.5 for aqueous waste[2] | To be determined by the generator. |
| Reactivity | Unstable, reacts with water, etc.[2] | To be determined by the generator. |
| Toxicity | To be determined based on toxicological data of the parent compound (bilastine) and any available data on this compound. | Review of scientific literature and SDS of bilastine. |
V. Experimental Protocols
The determination of the hazardous characteristics listed in the table above should be conducted using standardized and validated experimental protocols. For instance, the Toxicity Characteristic Leaching Procedure (TCLP) is a common method used to determine the mobility of organic and inorganic analytes present in liquid, solid, and multiphasic wastes.
VI. Visual Workflow for Disposal Decision-Making
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. How to Determine and Manage Hazardous Chemical Waste in Your Lab | Lab Manager [labmanager.com]
- 2. research.columbia.edu [research.columbia.edu]
- 3. Hazardous Waste Determination | PennEHRS [ehrs.upenn.edu]
- 4. twu.edu [twu.edu]
- 5. Non-hazardous Pharmaceutical Waste Disposal [trihazsolutions.com]
- 6. usbioclean.com [usbioclean.com]
Personal protective equipment for handling Desethylbilastine
Disclaimer: No specific Safety Data Sheet (SDS) for Desethylbilastine is publicly available. The following safety and handling information is based on the parent compound, Bilastine, and should be treated as a conservative guideline. It is imperative to conduct a thorough risk assessment before handling this compound.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for laboratory personnel, researchers, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
Based on the hazard classifications for the parent compound, Bilastine ("Harmful if swallowed, in contact with skin or if inhaled"), the following PPE is recommended to minimize exposure.
| Protection Type | Recommended Equipment | Specification Examples |
| Eye Protection | Safety glasses with side shields or goggles | Conforming to EN166 (EU) or ANSI Z87.1 (US) |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves |
| Body Protection | Laboratory coat | Standard cotton or synthetic lab coat |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate and dusts are generated, a respirator may be necessary. | N95 (US) or FFP2 (EU) particulate respirator |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure the safety of all personnel.
-
Preparation and Pre-Handling:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the fume hood or other ventilated enclosure is functioning correctly.
-
Have a pre-prepared spill kit readily accessible.
-
Review the Safety Data Sheet for Bilastine before commencing work.
-
-
Handling the Compound:
-
All weighing and manipulation of powdered this compound should be conducted within a certified chemical fume hood to avoid inhalation of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the compound, minimizing direct contact.
-
Avoid actions that could generate dust, such as scraping or vigorous shaking.
-
If there is a risk of splashing, wear safety goggles and a face shield.
-
-
Post-Handling Procedures:
-
Thoroughly clean all equipment and the work area after use.
-
Decontaminate surfaces with an appropriate cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.
-
Waste this compound:
-
Collect all waste solid this compound in a clearly labeled, sealed container.
-
Dispose of the waste through a licensed chemical waste disposal company, following all local, state, and federal regulations.
-
Do not dispose of this compound down the drain or in the regular trash.
-
-
Contaminated Materials:
-
All disposable items that have come into contact with this compound (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.
-
Place these materials in a designated, sealed waste container for hazardous materials.
-
Dispose of the container through a certified chemical waste handler.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
